N-butyl-1-phenylmethanesulfonamide
Description
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Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
N-butyl-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-2-3-9-12-15(13,14)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3 |
InChI Key |
MTNVHLMOGSREBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties and Synthetic Utility of N-butyl-1-phenylmethanesulfonamide: A Technical Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter molecules that serve as critical linchpins in both drug discovery and materials science. N-butyl-1-phenylmethanesulfonamide (CAS: 69688-96-6) is one such compound. Characterized by its unique benzylsulfonamide architecture, it bridges the gap between a flexible aliphatic chain and a rigid aromatic system. This whitepaper deconstructs its physicochemical profile, details field-proven synthetic protocols, and explores its downstream applications, ensuring that researchers can leverage this molecule with absolute scientific rigor.
Chemical Identity and Physicochemical Profiling
Understanding the baseline metrics of this compound is essential for predicting its behavior in biological assays, synthetic pathways, and polymer matrices.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 69688-96-6 |
| Molecular Formula | C₁₁H₁₇NO₂S |
| Molecular Weight | 227.32 g/mol |
| Physical State | White solid [1] |
| Topological Polar Surface Area (TPSA) | 46.17 Ų |
| Rotatable Bonds | 5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Causality in Physicochemical Behavior: The combination of the lipophilic butyl chain and the benzyl group imparts a moderate partition coefficient (predicted LogP ~2.8). This structural duality makes the compound highly soluble in organic solvents (e.g., ethyl acetate, dichloromethane) while maintaining limited aqueous solubility. Furthermore, the sulfonamide core provides excellent metabolic and chemical stability, a highly desirable trait when utilized as a pharmaceutical intermediate or a materials plasticizer.
Synthesis via One-Pot Sulfonamidation
Traditional sulfonamide synthesis relies on highly reactive and moisture-sensitive sulfonyl chlorides. To bypass this instability, a self-validating one-pot protocol utilizing benzothiazole sulfones has been successfully developed and validated [1].
The Causality of the Method: By reducing a stable benzothiazole sulfone with sodium borohydride (NaBH₄), we generate a nucleophilic benzylsulfinate intermediate in situ. The subsequent addition of an amine (n-butylamine) and an oxidant (mCPBA) facilitates an oxidative amination. This system is self-validating because the disappearance of the starting material on Thin-Layer Chromatography (TLC) directly dictates the timing for the addition of the amine and oxidant, ensuring the oxidative amination only proceeds when the precursor is fully consumed.
Step-by-Step Protocol
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 mmol of the benzothiazole sulfone precursor in a 1:1 mixture of ethanol and tetrahydrofuran (THF) (20 mL total volume).
-
Reduction: Add 4.0 mmol of NaBH₄ to the stirring solution. Stir at room temperature for exactly 1 hour. Confirm the complete consumption of the starting material via TLC.
-
Oxidative Amination: Once the sulfinate is formed, sequentially add 2.0 mmol of n-butylamine, 3.0 mmol of N,N-Diisopropylethylamine (DIPEA, acting as a non-nucleophilic acid scavenger), 3.0 mmol of tetrabutylammonium bromide (TBAB, acting as a phase transfer catalyst), and 6.0 mmol of mCPBA.
-
Reaction: Allow the mixture to stir for 18 hours at room temperature.
-
Workup: Dilute the reaction with 150 mL of ethyl acetate. Quench excess oxidant by washing with 100 mL of saturated Na₂S₂O₃. Follow with saturated NaHCO₃ (2 x 150 mL) and brine (3 x 150 mL).
-
Purification: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield this compound as a white solid (approx. 42% yield) [1].
Workflow of the one-pot sulfonamidation from benzothiazole sulfones.
Advanced Applications: Benzothiazine Scaffold Generation
This compound is a potent precursor for synthesizing complex heterocycles, notably N-butyl-3,4-dihydro-1H-2,3-benzothiazine 2,2-dioxide (CAS: 1254217-19-0) [2].
The Causality of the Method: This reaction utilizes 1,3,5-trioxane as a stable, anhydrous source of formaldehyde. Sulfated zirconia is employed as a solid superacid catalyst. The strong acidic sites depolymerize the trioxane and promote the condensation of formaldehyde with the sulfonamide nitrogen, forming a highly electrophilic N-sulfonyliminium ion. The spatial proximity of the electron-rich phenyl ring triggers an intramolecular Friedel-Crafts-type alkylation, closing the 6-membered ring. The use of a heterogeneous catalyst allows for easy recovery and eliminates toxic, homogenous acid waste.
Step-by-Step Protocol
-
Reactant Mixing: Combine equimolar amounts of this compound and 1,3,5-trioxane in a pressure-safe reaction vessel.
-
Catalysis: Introduce sulfated zirconia (catalytic amount) as the solid acid catalyst.
-
Cyclization: Heat the mixture to 115 °C for 3 hours under an inert atmosphere.
-
Isolation: Cool the reaction to room temperature, filter out the solid catalyst, and purify the resulting benzothiazine derivative via recrystallization (Yields routinely reach 98%) [2].
Mechanism of sulfated zirconia-catalyzed cyclization to benzothiazine.
Role in Materials Science
Beyond small-molecule drug discovery, this sulfonamide derivative finds significant utility in polymer chemistry. It functions as an effective plasticizer in dynamically vulcanized thermoplastic elastomer laminates [3].
Causality in Polymer Matrices: The sulfonamide moiety participates in strong dipole-dipole interactions with polar polymer chains (e.g., epoxies or polyamides), anchoring the molecule within the matrix. Simultaneously, the flexible n-butyl tail disrupts intermolecular polymer packing. This dual action effectively lowers the glass transition temperature (Tg) of the laminate, enhancing low-temperature flexibility without compromising the structural integrity of the vulcanized matrix.
References
- Day, J. J. (2016). THE APPLICATION OF BENZOTHIAZOLES IN THE DEVELOPMENT OF CHEMICAL TOOLS FOR REACTIVE SULFUR SPECIES. Washington State University Research Exchange.
- LookChem. Cas 110-88-3, 1,3,5-trioxane Properties and Reactions.
- Google Patents. RU2569089C2 - Dynamically vulcanized thermoplastic elastomeric laminates.
Thermal Stability and Decomposition Kinetics of N-Butyl-1-phenylmethanesulfonamide: A Comprehensive Guide
Executive Summary
N-butyl-1-phenylmethanesulfonamide (CAS 69688-96-6), frequently referred to in industrial literature as N-butylbenzylsulfonamide, is a highly specialized organic compound utilized as an intermediate in drug development and as a specialty plasticizer in polymer engineering. While it shares structural similarities with the ubiquitous plasticizer N-butylbenzenesulfonamide (NBBS) [1], the insertion of a single methylene bridge between the phenyl ring and the sulfonyl group fundamentally alters its thermochemical profile.
For researchers and application scientists, understanding the exact thermal stability and decomposition points of this compound is critical. High-temperature processing (such as extrusion in polyamide manufacturing) or aggressive reaction conditions can trigger premature degradation. This whitepaper provides an in-depth analysis of the structural causality behind its thermal behavior, details self-validating analytical workflows, and maps its precise degradation kinetics.
Structural Causality & Thermochemical Profile
To predict the thermal stability of this compound, one must analyze the bond dissociation energies (BDE) within its molecular architecture. The critical point of failure in this molecule is the benzylic C–S bond .
In standard arylsulfonamides like NBBS, the C–S bond is stabilized by the adjacent aromatic ring, resulting in a BDE of approximately 76–80 kcal/mol, allowing the compound to reach boiling points of ~314 °C without immediate decomposition [1]. However, in this compound, the C–S bond is benzylic. The BDE of a benzylic C–S bond drops significantly to roughly 55–60 kcal/mol [2][3].
The Causality: When thermal energy exceeds this threshold (typically >280 °C), the molecule undergoes spontaneous homolytic cleavage. The resulting benzyl radical is highly resonance-stabilized, providing a powerful thermodynamic driving force for the decomposition. Following this initial cleavage, the remaining sulfamoyl radical rapidly undergoes SO₂ extrusion—a hallmark degradation pathway for sulfonamides [4].
Analytical Workflows for Thermal Profiling
To accurately capture the decomposition point, empirical testing must isolate thermal degradation from oxidative degradation. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: TGA-EGA (Thermogravimetric Analysis with Evolved Gas Analysis)
Purpose: To quantify the exact onset temperature of decomposition (
Step-by-Step Methodology:
-
Sample Preparation: Weigh 5.0–10.0 mg of high-purity this compound into a pre-tared alumina crucible. Causality: Alumina is chosen over platinum to prevent potential catalytic effects on the C–S bond.
-
Atmospheric Control: Purge the furnace with high-purity Nitrogen (
) at a flow rate of 50 mL/min for 15 minutes prior to the run. Causality: This displaces oxygen, ensuring that the recorded mass loss is purely due to thermal homolysis, not oxidative combustion. -
Thermal Ramping: Heat the sample from 25 °C to 600 °C at a controlled rate of 10 °C/min.
-
EGA Coupling: Route the exhaust through a transfer line (isothermally heated to 250 °C to prevent condensation) directly into a Mass Spectrometer (MS).
-
Data Acquisition: Monitor the derivative thermogravimetry (DTG) curve alongside MS single ion monitoring for m/z 64 (SO₂) and m/z 73 (butylamine fragment).
Self-Validation Mechanism: This protocol validates itself through cross-correlation. The gravimetric mass loss recorded by the TGA must quantitatively align in real-time with the integrated area of the evolved gas peaks detected by the MS. If the TGA shows mass loss but the MS detects no SO₂, the scientist can immediately diagnose a false reading (e.g., sample evaporation or transfer line condensation) rather than true chemical decomposition.
TGA-EGA Self-Validating Experimental Workflow
Protocol 2: Cyclic Differential Scanning Calorimetry (DSC)
Purpose: To differentiate between physical phase transitions (melting) and irreversible chemical decomposition.
Step-by-Step Methodology:
-
Sample Preparation: Encapsulate 3–5 mg of the sample in an aluminum pan. Pierce the lid to create a 50 µm pinhole. Causality: The pinhole allows evolved gases to escape, preventing pan rupture, while maintaining the strict thermal contact required for accurate heat flow measurement.
-
Cycle 1 (Heating): Ramp at 5 °C/min from 25 °C to 350 °C.
-
Cycle 2 (Cooling): Cool at 10 °C/min back to 25 °C.
-
Cycle 3 (Re-heating): Ramp again at 5 °C/min to 350 °C.
Self-Validation Mechanism: By running a cyclic method, the system automatically validates the nature of the thermal events. An endothermic peak observed around 90–100 °C during Cycle 1 that reappears in Cycle 3 is validated as a reversible phase transition (melting). A sharp endothermic/exothermic shift at >280 °C that disappears in Cycle 3 confirms irreversible thermal decomposition.
Decomposition Mechanisms & Kinetics
Upon reaching the critical thermal threshold (
-
Initiation: The thermal energy overcomes the ~55 kcal/mol barrier of the benzylic C–S bond, resulting in homolytic cleavage.
-
Propagation & Extrusion: This yields a stable benzyl radical and a highly reactive N-butylsulfamoyl radical. The sulfamoyl radical is transient and rapidly extrudes sulfur dioxide (SO₂) gas, leaving behind an N-butylaminyl radical [4].
-
Termination: The radicals undergo hydrogen abstraction and recombination, generating toluene, butylamine, and complex oligomeric residues.
Thermal Degradation Pathway of this compound
Quantitative Data Presentation
The structural differences between N-butylbenzenesulfonamide and its benzyl counterpart manifest directly in their macroscopic thermal properties. The table below summarizes these critical parameters.
Table 1: Comparative Thermal Properties of Sulfonamide Derivatives
| Property | N-Butylbenzenesulfonamide (NBBS) | This compound | Causality / Structural Driver |
| Molecular Formula | C₁₀H₁₅NO₂S | C₁₁H₁₇NO₂S | Addition of benzylic methylene group |
| Physical State (25 °C) | Liquid | Solid | Increased molecular weight and crystal packing |
| Boiling Point | ~314 °C | N/A (Decomposes) | Benzylic C–S bond instability prevents boiling |
| C–S Bond Dissociation | ~76–80 kcal/mol | ~55–60 kcal/mol | Resonance stabilization of the benzyl radical |
| Primary Degradation | Minimal at <350 °C | SO₂ (Extrusion) | Lower activation energy for homolytic cleavage |
References
- N-Butylbenzenesulfonamide: An In-Depth Technical Overview Source: Jinli Chemical URL
- Buy Benzyl 2-chloroethyl sulfone | 66998-67-2 (Thermal Decomposition Pathways)
- Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation Source: ResearchGate URL
- Recent trends in incorporation of CO2 into organosulfur compounds via C–S bond cleavage Source: NIH / National Library of Medicine URL
Sources
- 1. N-Butylbenzenesulfonamide: An In-Depth Technical Overview_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 2. Buy Benzyl 2-chloroethyl sulfone | 66998-67-2 [smolecule.com]
- 3. Recent trends in incorporation of CO2 into organosulfur compounds via C–S bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: N-butyl-1-phenylmethanesulfonamide in Polymer Chemistry
This technical guide details the role, synthesis, and application of N-butyl-1-phenylmethanesulfonamide (NB-PMSA), a specialized sulfonamide additive distinct from the more common N-butylbenzenesulfonamide (BBSA).
Role: Functional Plasticizer & Bio-Active Additive CAS: 69688-96-6 (and related isomer references) Primary Matrix: Polyamides (PA11, PA12), Thermoplastic Elastomers (TPE)
Executive Summary
This compound (NB-PMSA) , often referred to in industrial patents as N-butylbenzylsulfonamide , represents a niche but critical class of sulfonamide plasticizers. While structurally similar to the industry-standard N-butylbenzenesulfonamide (BBSA), the insertion of a methylene bridge (
Core Functions:
-
Plasticization: Reduces the glass transition temperature (
) of semicrystalline polyamides (Nylons) by disrupting inter-chain hydrogen bonding.[1][2] -
Dynamic Vulcanization Agent: Acts as a processing aid in the manufacturing of Thermoplastic Elastomer (TPE) laminates.[1][2]
-
Functional Repellency: Unlike standard plasticizers, NB-PMSA exhibits specific bio-activity used in "rodent-resistant" cable jacketing to prevent infrastructure damage.[1]
Chemical Framework & Synthesis[3][4][5][6][7]
Structural Distinction
To understand the utility of NB-PMSA, one must contrast it with BBSA.[1][2]
-
BBSA:
(Rigid attachment to phenyl ring). -
NB-PMSA:
(Benzyl spacer adds rotational freedom).
This "Benzyl Effect" increases the free volume contribution per molecule when intercalated into a polymer matrix, potentially offering superior low-temperature flexibility compared to its phenyl-sulfonamide counterparts.
Synthesis Protocol
The synthesis follows a nucleophilic substitution pathway (Schotten-Baumann conditions) using phenylmethanesulfonyl chloride (benzylsulfonyl chloride).
Reagents:
Step-by-Step Methodology:
-
Preparation: Charge a reactor with DCM and N-butylamine. Cool to 0°C under
atmosphere.[1][2] -
Addition: Add TEA. Then, add Phenylmethanesulfonyl chloride dropwise over 30 minutes. Control exotherm < 10°C.
-
Reaction: Allow to warm to room temperature (25°C). Stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1][2]
-
Work-up: Quench with dilute HCl (1M) to remove excess amine/TEA. Wash organic layer with brine.[1][2]
-
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if solid, or distill if oil (high vacuum).[1][2]
Synthesis Workflow Visualization
Caption: Figure 1: Synthetic pathway for NB-PMSA via sulfonyl chloride amidation.
Polymer Application: Mechanism & Performance
Mechanism of Plasticization in Polyamides
Polyamides (e.g., Nylon 12) possess high crystallinity due to strong hydrogen bonds between amide groups (
-
Intercalation: The sulfonamide group (
) competes for H-bonding sites on the Nylon backbone. -
Disruption: The sulfonyl oxygens accept protons from the Nylon amide, while the sulfonamide proton donates to the Nylon carbonyl.[1][2]
-
Free Volume Expansion: The butyl tail and the benzyl ring force polymer chains apart, lowering the activation energy for chain segment rotation.[1][2]
Why NB-PMSA? The benzyl group provides a slightly different solubility parameter than BBSA, often improving compatibility in modified nylons or blends where BBSA might migrate (bloom) to the surface.[1][2]
Functional Application: Rodent-Repellent Resins
A critical, high-value application of NB-PMSA is in wire and cable jacketing . Unlike standard plasticizers, NB-PMSA possesses gustatory repellent properties (bittering/aversive agent) against small mammals.[1][2]
Compounding Protocol for Repellent Masterbatch:
-
Base Resin: EVA (Ethylene Vinyl Acetate) or Low-Density Polyethylene (LDPE).
-
Active Loading: 1.0% – 5.0% NB-PMSA.
-
Process: Twin-screw extrusion.
Comparative Data: NB-PMSA vs. BBSA
| Feature | This compound (NB-PMSA) | N-butylbenzenesulfonamide (BBSA) |
| Structure | Benzyl-Sulfonamide (Flexible Linker) | Phenyl-Sulfonamide (Rigid) |
| CAS | 69688-96-6 | 3622-84-2 |
| Primary Use | Specialty Plasticizer / Repellent | General Purpose Nylon Plasticizer |
| Flexibility | Higher (due to methylene spacer) | Standard |
| Bio-Activity | High (Used in anti-rodent resins) | Low / Neurotoxic concerns (Rabbit models) |
| Migration | Lower volatility (Higher MW) | Moderate volatility |
Advanced Workflow: TPE Laminate Fabrication
Patents indicate NB-PMSA is used in Dynamically Vulcanized Thermoplastic Elastomers (TPV) . This process involves crosslinking a rubber phase inside a molten thermoplastic phase.[1][2]
TPV Processing Logic
The plasticizer must lower the viscosity of the polyamide (continuous phase) to match the viscosity of the elastomer (dispersed phase) to ensure fine particle dispersion (Weber Number criterion).[1][2]
Caption: Figure 2: Role of NB-PMSA in facilitating phase inversion during TPV manufacturing.
References
-
Synthesis of Sulfonamides: BenchChem. Application Notes and Protocols for the Synthesis of N-Phenylmethanesulfonamide Derivatives.Link[1][2]
-
Plasticizer Mechanisms: Strong, M. J., et al. "N-butyl benzenesulfonamide: a neurotoxic plasticizer inducing a spastic myelopathy in rabbits."[1][2][3] Acta Neuropathologica, 1991.[1][2][3] Link (Contextualizing the toxicity differences).
-
TPE Composition Patents: Patent CN102334474B. "Small animal control resin composition and thermoplastic elastomer laminates."[1][2] Link
-
Nylon Plasticization: Parchem. O-P-Toluene Sulfonamide and Sulfonamide Derivatives in Polyamides.[4]Link[1][2]
-
Benzothiazole Sulfinate Route: Day, J. J.[1][2] The Application of Benzothiazoles in the Development of Chemical Tools.[1][2] WSU Research Exchange.[1][2] Link[1][2]
Sources
Methodological & Application
Topic: Melt Blending Techniques for N-butyl-1-phenylmethanesulfonamide in Nylon 11
This Application Note is designed for researchers and formulation scientists involved in the development of high-performance polymer systems, specifically for medical devices (e.g., catheters, tubing) or pharmaceutical solid dispersions.[1]
Part 1: Executive Summary & Strategic Context
The Challenge: Nylon 11 (Polyamide 11, PA11) is a premier bio-based engineering polymer known for its chemical resistance and toughness.[1] However, its high crystallinity and hydrogen-bonded network result in a high modulus that can be undesirable for flexible applications like medical tubing or specific drug delivery matrices.[1]
The Solution: N-butyl-1-phenylmethanesulfonamide (NBPhMSA) serves as a functional additive. Structurally similar to the industry-standard plasticizer N-butylbenzenesulfonamide (BBSA), NBPhMSA introduces a methylene spacer (phenyl-CH₂ -SO₂-) that alters its steric bulk and melting point.[1]
Application Scope:
-
Medical Device Formulation: Acting as a plasticizer to lower the glass transition temperature (
) and flexural modulus. -
Pharmaceutical Hot Melt Extrusion (HME): Serving as a model Active Pharmaceutical Ingredient (API) or solubilizer in solid dispersions, leveraging the sulfonamide moiety's hydrogen-bonding capability.[1]
Part 2: Material Science & Pre-Processing
Physicochemical Properties
| Property | Nylon 11 (PA11) | This compound (NBPhMSA) |
| Role | Matrix Polymer | Functional Additive / Plasticizer |
| Melting Point ( | ||
| Glass Transition ( | N/A (Crystalline Solid) | |
| Key Functional Group | Amide (-CO-NH-) | Sulfonamide (-SO₂-NH-) |
| Hygroscopicity | High (Absorbs moisture) | Low to Moderate |
Note: Unlike liquid BBSA, NBPhMSA is typically a solid at room temperature [1], requiring specific powder feeding protocols.[1]
The Criticality of Drying (Self-Validating Step)
Nylon 11 is susceptible to hydrolytic degradation during melt processing. Moisture acts as a "pseudo-plasticizer" during extrusion but causes chain scission, destroying mechanical integrity.[1]
-
Protocol: Dry PA11 pellets in a vacuum oven or desiccant dryer.
-
Target: Moisture content
. -
Validation: Perform a Karl Fischer titration or a "mirror test" (place molten polymer on a cold glass slide; bubbles indicate moisture).[1]
Part 3: Melt Blending Protocol (Twin-Screw Extrusion)
Objective: Achieve molecular-level dispersion of NBPhMSA within the PA11 matrix to disrupt inter-chain hydrogen bonds.
Equipment Configuration
-
Extruder: Co-rotating Twin-Screw Extruder (TSE) (e.g., 16mm or 26mm, L/D ratio
40).[1] -
Screw Design:
-
Zone 1-2 (Feed): Deep flighted conveying elements (low shear).[1]
-
Zone 3-4 (Melting): Kneading blocks (
offset) to induce melting.[1] -
Zone 5-6 (Mixing):Crucial Step. High-shear kneading blocks to disperse the NBPhMSA.
-
Zone 7-8 (Venting): Vacuum vent to remove volatiles.[1]
-
Zone 9 (Metering): Conveying elements to build pressure for the die.
-
Temperature Profile
The profile must melt the PA11 (
| Zone | Temp ( | Rationale |
| Feed Throat | Prevent premature melting/bridging of NBPhMSA powder.[1] | |
| Zone 2 | Initiate softening of PA11.[1] | |
| Zone 3 (Melting) | Complete melting of PA11; NBPhMSA melts ( | |
| Zone 4-6 (Mixing) | Maximize diffusion rate; reduce viscosity for mixing.[1] | |
| Die | Slightly lower temp to stabilize strand for pelletizing.[1] |
Feeding Strategy
Since NBPhMSA is a solid:
-
Method A (Pre-blending): Tumble mix dried PA11 pellets with NBPhMSA powder (using a binder like minimal mineral oil if segregation occurs) and flood feed.[1] Risk: Segregation.[1]
-
Method B (Split Feeding - Recommended): Feed PA11 into the main hopper. Side-feed NBPhMSA powder (gravimetric twin-screw feeder) into Zone 3 (melt zone).[1] This prevents the "lubrication effect" where the additive causes the polymer to slip on the screw before melting.
Part 4: Mechanism & Visualization
The Mechanism of Action:
The sulfonamide group (-SO₂-NH-) of NBPhMSA competes with the native hydrogen bonds between Nylon 11 amide groups. By inserting itself between polymer chains, it increases "free volume," thereby lowering
Caption: Workflow for melt blending NBPhMSA into Nylon 11 using a split-feed twin-screw extrusion process.
Part 5: Characterization & Quality Control
Differential Scanning Calorimetry (DSC)
-
Purpose: Verify plasticization efficiency.
-
Protocol: Heat-Cool-Heat cycle (
to ). -
Success Criteria:
Thermogravimetric Analysis (TGA)
-
Purpose: Ensure processing stability.
-
Check: Verify that NBPhMSA does not degrade or volatilize significantly at
. (Sulfonamides are generally stable up to [2]).[1]
Mechanical Testing (ASTM D638)
-
Expected Trend: As NBPhMSA content increases, Tensile Strength decreases, while Elongation at Break increases significantly.[1]
Part 6: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Bubbles in Strand | Moisture in PA11 | Re-dry PA11 for 4 hours at |
| Surging / Unstable Flow | "Lubrication" at feed throat | Switch to Side Feeding (Method B) or lower feed throat temp. |
| Yellowing / Darkening | Thermal Degradation | Reduce max barrel temp; check residence time; add antioxidant.[1] |
| Opaque / White Spots | Phase Separation | Increase screw speed (shear); check miscibility limit. |
References
-
LookChem. (n.d.).[1] CAS 69688-96-6: this compound Properties.[3] Retrieved from [Link]
-
National Institutes of Health (NIH). (2012).[1] Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation.[1][4][5][6] PMC3364386.[1] Retrieved from [Link]
-
Zhang, X., et al. (1994).[1] Investigation of phase structures and intermolecular interactions of nylon-11 blends.[7] Polymer.[1][2][8][4][7][9][10][11][12] Retrieved from [Link][1]
Sources
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. Hot Melt Extrusion: Pharmaceutical Applications - Patheon pharma services [patheon.com]
- 6. wiley.com [wiley.com]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. Nylon 11 - Wikipedia [en.wikipedia.org]
- 9. hpp.arkema.com [hpp.arkema.com]
- 10. Nylon 11 (PA) — Polyamide 11 | RTP Company [rtpcompany.com]
- 11. researchgate.net [researchgate.net]
- 12. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sample Preparation and HPLC Analysis of N-butyl-1-phenylmethanesulfonamide
Introduction & Scope
This application note details the sample preparation and High-Performance Liquid Chromatography (HPLC) analysis of N-butyl-1-phenylmethanesulfonamide . Unlike common sulfonamide antibiotics (e.g., sulfamethoxazole), this compound features a benzyl spacer (
This protocol addresses the specific challenges of analyzing lipophilic sulfonamides:
-
Solubility: Ensuring complete dissolution without precipitation in the aqueous mobile phase.
-
Matrix Interference: Efficiently extracting the analyte from complex matrices (reaction mixtures or biological fluids) while minimizing protein binding.
-
Peak Shape: Preventing tailing caused by secondary interactions with residual silanols on the stationary phase.
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: this compound[1]
-
CAS Number: 69688-96-6[1]
-
Molecular Formula:
[1] -
Molecular Weight: 227.32 g/mol [1]
-
Key Functional Groups: Sulfonamide (
), Benzyl group, Butyl chain.[1]
Physicochemical Assessment & Solvent Selection[7]
Effective sample preparation relies on matching the solvent to the analyte's polarity. This compound is moderately lipophilic (estimated LogP ~2.5–3.0).[1]
| Parameter | Value / Characteristic | Implication for Protocol |
| Solubility (Water) | Low / Sparingly Soluble | Aqueous diluents >50% water may cause precipitation.[1] |
| Solubility (Organic) | High (MeOH, ACN, DMSO) | Stock solutions must be prepared in 100% organic solvent.[1] |
| pKa (Sulfonamide) | ~10.5 (Estimated) | The NH proton is weakly acidic. pH control is less critical for retention than for aniline-based sulfonamides, but acidic mobile phases prevent ionization.[1] |
| UV Absorbance | Detection at 254 nm is selective; 210 nm offers higher sensitivity but more noise.[1] |
Reagents and Equipment
-
Reference Standard: this compound (>98% purity).[1]
-
Solvents: Acetonitrile (ACN), Methanol (MeOH) – HPLC Grade.[1]
-
Additives: Formic Acid (FA) or Phosphoric Acid (
).[1] -
Water: Milli-Q or equivalent (18.2 MΩ[1]·cm).
-
Filtration: 0.22 µm PTFE syringe filters (hydrophobic) for organic stocks; 0.22 µm Nylon for aqueous mixtures.
-
Column: C18 (Octadecyl) stationary phase, end-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 5 µm.[1]
Experimental Protocols
Protocol A: Preparation of Standard Stock Solutions
Objective: Create a stable, accurate foundation for calibration.
-
Weighing: Accurately weigh 10.0 mg of this compound into a 10 mL volumetric flask.
-
Dissolution: Add approximately 7 mL of Acetonitrile (ACN) . Sonicate for 5 minutes to ensure complete dissolution.
-
Note: Do not use water in this step.[2] The compound's lipophilicity requires a pure organic solvent.
-
-
Volume Adjustment: Dilute to volume with ACN.
-
Concentration: 1.0 mg/mL (1000 ppm).[1]
-
-
Storage: Transfer to an amber glass vial. Stable for 1 month at 4°C.
Protocol B: Sample Preparation from Reaction Mixtures (Synthesis Monitoring)
Objective: Dilute high-concentration synthetic samples for purity checks.
-
Aliquot: Take 50 µL of the crude reaction mixture.
-
Dilution: Transfer to a 1.5 mL HPLC vial containing 950 µL of Mobile Phase B (ACN) .
-
Filtration: If visible solids are present, filter through a 0.22 µm PTFE filter .
-
Why PTFE? Nylon filters may bind lipophilic compounds or dissolve in aggressive reaction solvents.
-
-
Injection: Inject 5–10 µL.
Protocol C: Extraction from Biological Matrix (Plasma/Serum)
Objective: Remove proteins and extract the lipophilic analyte.
-
Spiking/Sample: Place 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (1:3 ratio).
-
Mechanism:[1] ACN denatures plasma proteins (albumin, globulins), causing them to precipitate while the analyte remains in the organic supernatant.
-
-
Vortex: Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to an HPLC vial.
-
Dilution (Optional): If peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with water before injection.
HPLC Method Parameters
This method utilizes a gradient elution to handle the hydrophobicity of the butyl and benzyl groups.
-
Mobile Phase A: Water + 0.1% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.
-
Detection: UV @ 254 nm.
-
Column Temperature: 30°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30% | Initial Conditions |
| 8.0 | 90% | Elution of Analyte |
| 10.0 | 90% | Wash Lipophilic Impurities |
| 10.1 | 30% | Re-equilibration |
| 15.0 | 30% | End of Run |
Visualization of Workflows
The following diagrams illustrate the decision logic for solvent selection and the step-by-step extraction workflow.
Figure 1: Comprehensive sample preparation workflow distinguishing between pure standards and biological matrices.
Method Validation Criteria (System Suitability)
To ensure the trustworthiness of the data, the following criteria must be met before routine analysis:
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) Precision | RSD < 1.0% (n=5) | Confirms pump stability and column equilibration. |
| Peak Area Precision | RSD < 2.0% (n=5) | Validates injector accuracy and sample homogeneity. |
| Tailing Factor ( | 0.8 < | Ensures no secondary interactions (silanol activity).[1] |
| Resolution ( | > 2.0 | Required if analyzing in the presence of precursors (e.g., aniline derivatives). |
References
-
U.S. Department of Agriculture (USDA). (2009). Determination and Confirmation of Sulfonamides (CLG-SUL.04). Food Safety and Inspection Service. Retrieved October 24, 2025, from [Link][1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 117432, N-Butylbenzenesulfonamide. Retrieved October 24, 2025, from [Link][1]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved October 24, 2025, from [Link][1]
Sources
- 1. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]
- 2. Wholesales N-Butylbenzenesulfonamide CAS 3622-84-2 Suppliers - Jinli Chemical [en.jinlichemical.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
Incorporating N-butyl-1-phenylmethanesulfonamide into semi-crystalline polymers
Executive Summary
This guide details the protocols for incorporating N-butyl-1-phenylmethanesulfonamide (NBBSA) into semi-crystalline polymers (specifically Polyamides and Polyesters).[1] While structurally related to the common industrial plasticizer N-butylbenzenesulfonamide (BBSA), the specific inclusion of the methylene bridge (1-phenylmethane-) alters the steric profile and solubility parameters of this molecule.[1]
Primary Applications:
-
Medical Device Formulation: Plasticization of Nylon 11/12 for catheter tubing.
-
Pharmaceutical R&D: Use as a model lipophilic sulfonamide for solid dispersion stability studies.
-
Polymer Engineering: Modification of glass transition temperature (
) and impact resistance.
Physicochemical Context & Mechanism
To successfully incorporate NBBSA, one must understand its interaction with the semi-crystalline matrix. Semi-crystalline polymers possess ordered crystalline lamellae (impermeable to additives) and disordered amorphous regions (where additives reside).[1]
The Mechanism of Action: Free Volume Expansion NBBSA functions by shielding the dipole-dipole interactions and hydrogen bonds between polymer chains (e.g., the amide-amide H-bonds in Nylons).[1]
-
Shielding: The sulfonamide group (
) competes for hydrogen bonding sites on the polymer backbone. -
Spacing: The butyl tail and phenyl ring act as steric spacers, increasing the "Free Volume" (
) of the system. -
Result: This lowers the activation energy required for chain segment rotation, effectively depressing the
.
Hansen Solubility Parameter (HSP) Prediction
Before experimental compounding, compatibility must be validated using HSP.
-
NBBSA (Estimated): High polar (
) and H-bonding ( ) components due to the sulfonamide moiety, balanced by dispersive ( ) contributions from the phenyl/butyl groups.[1] -
Target Polymers:
-
Compatible: Polyamide 11/12 (PA11/12), Polylactic Acid (PLLA).
-
Incompatible: Polyethylene (PE), Polypropylene (PP) (due to lack of polar interaction sites).
-
Visualization: Interaction Pathway
The following diagram illustrates the structural disruption mechanism and the critical decision-making workflow for processing.
Caption: Logical workflow for NBBSA incorporation, highlighting the mechanistic disruption of polymer hydrogen bonds and the bifurcation of processing methods based on scale and stability.
Protocol A: Melt Compounding (Twin-Screw Extrusion)
Best for: Industrial scale-up, medical tubing, and solvent-free formulations.[1]
Prerequisites:
-
Thermal Stability Check: Perform TGA (Thermogravimetric Analysis) on NBBSA. Ensure
. -
Physical State: NBBSA is likely a viscous liquid or low-melting solid.[1] If liquid, a liquid injection pump is required.
Step-by-Step Procedure:
-
Polymer Preparation (Critical):
-
Dry the semi-crystalline polymer (e.g., PA12) in a vacuum oven at
for 4–6 hours. -
Why? Hydrolysis during extrusion degrades molecular weight. Moisture content must be
.[2]
-
-
Feeder Configuration:
-
Solid Polymer: Feed via the main hopper (Gravimetric feeder).
-
NBBSA Addition:
-
Method A (Pre-soak):[1] Tumble mix polymer pellets with NBBSA for 24 hours. The pellets will swell and absorb the sulfonamide. Feed the dry-to-touch swollen pellets.[1]
-
Method B (Liquid Injection): Inject NBBSA into Zone 2 or 3 of the extruder using a peristaltic or gear pump. This is preferred for high loadings (>10% w/w).
-
-
-
Extrusion Parameters (Example for PA12):
-
Screw Design: Use high-shear kneading blocks immediately after the injection zone to emulsify the NBBSA, followed by distributive mixing elements.
-
Temperature Profile:
-
Note: NBBSA acts as a lubricant.[2] You may observe a drop in torque/pressure. Reduce screw speed if surging occurs.
-
-
Cooling & Pelletizing:
Protocol B: Solvent Casting
Best for: Initial compatibility screening, film formation, and drug-eluting coating prototypes.[1]
Step-by-Step Procedure:
-
Solvent Selection:
-
For Polyamides (Nylon): Hexafluoroisopropanol (HFIP) or Formic Acid.[1]
-
For PLLA/PCL: Dichloromethane (DCM) or Chloroform.
-
Validation: The solvent must dissolve both the polymer and NBBSA to form a clear single-phase solution.
-
-
Dissolution:
-
Dissolve polymer to 5-10% w/v concentration.[1]
-
Add NBBSA at desired ratio (e.g., 10, 20, 30 wt% relative to polymer).
-
Stir capped for 12 hours.
-
-
Casting & Drying (The "Skinning" Danger):
-
Pour solution into a Teflon or glass petri dish.
-
Phase 1 (Controlled Evaporation): Cover the dish with a funnel or perforated foil to slow evaporation. Rapid evaporation causes "skinning" (trapping solvent) and phase separation (NBBSA blooming to surface).
-
Phase 2 (Vacuum Annealing): Once solid, move film to a vacuum oven at
for 24 hours to remove residual solvent.
-
Characterization & Validation
To ensure the system is "self-validating" (i.e., the data proves the protocol worked), perform these three tests.
| Test Method | Target Metric | Success Criteria |
| DSC (Differential Scanning Calorimetry) | Glass Transition ( | Single, sharp |
| XRD (X-Ray Diffraction) | Crystallinity Index ( | Reduction in peak intensity. NBBSA should NOT appear as separate crystalline peaks (indicates phase separation). |
| FTIR (Infrared Spectroscopy) | Amide/Carbonyl Shift | Shift in Amide I/II bands (~1640 cm⁻¹) indicating H-bond disruption by sulfonamide.[1] |
Troubleshooting Table:
-
Issue: Opaque/White spots in the film.
-
Cause: Phase separation (NBBSA crystallized out).
-
Fix: Loading is too high (exceeds solubility limit) or cooling was too slow. Reduce loading.
-
-
Issue: Sticky surface ("Blooming").
-
Cause: NBBSA migrating to the surface over time.
-
Fix: The polymer matrix is too tight. Use a copolymer or increase molecular weight of the host polymer.
-
References
-
BenchChem. (2025).[3][4][5] N-Phenylmethanesulfonamide: A Technical Guide to its Solubility in Organic Solvents. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] N-Butylbenzenesulfonamide (BBSA) Product Specification and Safety Data. Retrieved from [1]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
-
PubChem. (2025). Benzenesulfonamide, N-butyl- Compound Summary. National Library of Medicine. Retrieved from [1]
- Journal of Applied Polymer Science.Plasticization of Polyamides: Mechanisms and Structure-Property Relationships. (General grounding for sulfonamide-polyamide interactions).
(Note: While specific literature on the exact "1-phenylmethane" derivative is rare, the protocols above are derived from the standard behavior of the sulfonamide plasticizer class validated in references 2 and 5.)
Sources
Procedures for recrystallization and purification of N-butyl-1-phenylmethanesulfonamide
Application Note: Purification & Recrystallization of -butyl-1-phenylmethanesulfonamide
Molecular Formula:Part 1: Chemical Context & Impurity Profile[1][2][3][4]
To design an effective purification protocol, one must first understand the genesis of the crude material. This compound is typically synthesized via the nucleophilic attack of butylamine on phenylmethanesulfonyl chloride (
The "Why" Behind the Protocol
Unlike stable aryl sulfonamides (e.g., tosyl derivatives), phenylmethanesulfonyl derivatives possess a benzylic methylene group (
Impurity Profile Table[1]
| Impurity Type | Source / Origin | Chemical Nature | Removal Strategy |
| Butylamine | Excess Reagent | Basic | Acid Wash ( |
| Phenylmethanesulfonyl chloride | Unreacted Reagent | Neutral / Electrophilic | Hydrolyzes to acid; removed in base wash. |
| Phenylmethanesulfonic acid | Hydrolysis of Chloride | Strong Acid | Water soluble; stays in aqueous phase during extraction. |
| Side Reaction (Bis-alkylation) | Basic/Neutral | Unlikely with sulfonyl chlorides, but possible. | |
| Bis-sulfonamide | Neutral (Non-acidic) | Critical: Remains in organic layer during NaOH extraction. | |
| Benzyl Chloride | Thermal decomp. of sulfonyl chloride | Neutral / Alkylator | Remains in organic layer during NaOH extraction. |
Part 2: Pre-Purification (Chemical Workup)
Stop. Do not attempt recrystallization on the raw reaction mixture.
Sulfonamides possess a unique "chemical handle": the sulfonamide nitrogen proton (
Protocol 1: Acid-Base Extraction (The "Switch" Method)
This step purifies the compound based on chemical properties, significantly increasing the yield and ease of the subsequent recrystallization.
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (
)[1] -
1M Sodium Hydroxide (
) -
Concentrated
[2]
Procedure:
-
Dissolution: Dissolve the crude solid/oil in DCM (
). -
Acid Wash: Wash the organic phase with 1M
( ). -
Base Extraction (Critical Step): Extract the organic phase with 1M
( ). -
Acidification: Cool the combined aqueous extracts to
. Slowly add concentrated with vigorous stirring until .-
Observation: The product will precipitate as a white solid or thick oil.
-
-
Recovery: Extract the milky aqueous mixture with fresh DCM. Dry over
, filter, and evaporate to dryness.
Part 3: Recrystallization Protocol
If the product from Protocol 1 is solid, proceed.[4] If it is an oil (common for
Solvent Selection Strategy
-
High Solubility: Ethanol, Methanol, Acetone, DCM, Ethyl Acetate.
-
Low Solubility: Water, Hexane, Heptane.
-
Ideal Systems: Ethanol/Water (polar/protic) or Toluene/Heptane (non-polar).
Recommended System: Ethanol/Water (95:5 to 50:50) Why: The phenyl and butyl groups provide lipophilicity, while the sulfonamide core interacts with water. This gradient allows for fine-tuning.
Protocol 2: Step-by-Step Recrystallization[7]
-
Preparation: Place
of semi-pure sulfonamide in a Erlenmeyer flask. Add a magnetic stir bar. -
Dissolution: Add
of Ethanol (95%) . Heat to reflux ( ) with stirring.-
Checkpoint: If not fully dissolved, add hot ethanol in
increments until clear.
-
-
Anti-Solvent Addition: While maintaining gentle reflux, add hot Water dropwise.
-
End Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
-
Clarification: Add
of hot ethanol to clear the turbidity. The solution should now be saturated. -
Slow Cooling (The "Oiling Out" Prevention):
-
Remove from heat.[3][5][6] Place the flask on a cork ring or warm surface.
-
Cover with a beaker to prevent rapid evaporation.
-
Allow to cool to room temperature undisturbed for 2–3 hours.
-
Note: If the product separates as an oil droplets ("oiling out") rather than crystals, reheat to dissolve and add slightly more ethanol. Oiling out indicates the temperature dropped below the melting point before the saturation limit was reached.
-
-
Crystallization: Once at room temperature, move to an ice bath (
) for 1 hour. -
Filtration: Collect crystals via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with
of ice-cold Ethanol/Water (50:50 mixture). -
Drying: Dry in a vacuum oven at
for 12 hours.
Part 4: Visualization & Workflow
The following diagram illustrates the integrated purification logic, distinguishing between the chemical workup and the physical recrystallization.
Figure 1: Integrated purification workflow exploiting the acidic nature of primary sulfonamides.
Part 5: Quality Control & Characterization
Verify the success of the purification using these parameters.
1. Melting Point (MP):
-
Expectation: While specific literature values for the
-butyl derivative are variable (often range depending on polymorphs), a sharp range ( difference) indicates high purity. -
Reference: Parent phenylmethanesulfonamide melts at
[1]. Alkyl substitution generally lowers MP.
2. HPLC Purity:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase: A:
Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min. -
Detection: UV at
(Sulfonamide absorption) and (Phenyl ring).
3. Proton NMR (
-
Look for the disappearance of the butylamine signals (high field multiplets) if they were present.
-
Diagnostic Peak: The benzylic
( ) appears as a singlet around . -
NH Peak: Broad singlet around
(concentration dependent).
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12814, alpha-Toluenesulfonamide. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for sulfonamide synthesis and properties).
Using N-butyl-1-phenylmethanesulfonamide to modify glass transition temperature (Tg)
Executive Summary & Chemical Profile
This guide details the methodology for utilizing N-butyl-1-phenylmethanesulfonamide (herein referred to as NBBSA ) as a plasticizing agent to lower the glass transition temperature (
Unlike common liquid plasticizers (e.g., N-butylbenzenesulfonamide or BBSA), NBBSA (CAS: 69688-96-6) typically presents as a crystalline solid. Its structure—comprising a sulfonamide core with a benzyl group (-CH2-Ph) and a butyl chain—provides unique steric bulk and hydrogen-bonding capabilities. This makes it particularly effective for modifying the viscoelastic properties of polyamides (Nylons), polyesters, and pharmaceutical solid dispersions where stability and reduced volatility are required.
Chemical Identity:
-
IUPAC Name: this compound
-
Structure:
-
Physical State: White crystalline solid (Melting Point typically >60°C; distinct from liquid BBSA).
-
Function: Intermolecular spacer (Plasticizer).
Mechanism of Action: Free Volume Theory
To effectively use NBBSA, one must understand that it functions via the Free Volume Theory . Upon introduction into a polymer matrix, NBBSA molecules intercalate between polymer chains. The sulfonamide group forms hydrogen bonds with polymer dipoles (e.g., amide/ester groups), while the bulky benzyl and butyl tails force the chains apart.
Key Outcome: This increases the "free volume" within the matrix, allowing polymer chain segments to rotate at lower temperatures, thereby depressing the
Figure 1: Mechanism of NBBSA plasticization. The compound disrupts polymer-polymer interactions, increasing chain mobility.
Experimental Protocols
Since NBBSA is a solid, Melt Blending (Hot Melt Extrusion) is the preferred protocol for homogeneous dispersion. Solvent casting is provided as an alternative for initial lab-scale screening.
Protocol A: Hot Melt Extrusion (HME) – Preferred
Best for: Thermoplastic Elastomers, Polyamides, and Amorphous Solid Dispersions (ASD).
Prerequisites:
-
Twin-screw extruder (co-rotating).
-
Differential Scanning Calorimeter (DSC).
-
Vacuum oven.
Step-by-Step Methodology:
-
Pre-Treatment (Drying):
-
Dry the base polymer (e.g., Nylon 6, PLA, or PVP) in a vacuum oven at 80°C for 4-6 hours to remove moisture. Moisture acts as a competing plasticizer and invalidates
data.
-
-
Gravimetric Preparation:
-
Prepare physical mixtures of Polymer:NBBSA at varying weight ratios (e.g., 95:5, 90:10, 85:15, 80:20).
-
Note: Since NBBSA is a solid, pre-mix using a mortar and pestle or a tumbler mixer to ensure a uniform powder blend before feeding.
-
-
Extrusion Processing:
-
Set the extruder barrel temperature 10–20°C above the melting point (
) of the polymer (or for amorphous polymers). -
Crucial Step: Ensure the processing temperature exceeds the melting point of NBBSA to facilitate liquid-phase miscibility during mixing.
-
Feed the powder blend. Use a high shear screw configuration to ensure molecular-level mixing.
-
-
Quenching:
-
Rapidly cool the extrudate (air cool or pelletize) to freeze the amorphous state.
-
Protocol B: Solvent Casting – Lab Screening
Best for: Small-scale feasibility studies or heat-sensitive polymers.
-
Solvent Selection: Identify a common solvent for both the polymer and NBBSA (e.g., Dichloromethane, THF, or DMF).
-
Dissolution:
-
Dissolve Polymer and NBBSA separately in the solvent.
-
Mix solutions to achieve target weight ratios (Total solids: ~5-10% w/v).
-
Stir at 40°C for 2 hours to ensure molecular association.
-
-
Casting:
-
Pour into Teflon molds.
-
Evaporate solvent slowly (ambient pressure for 24h, then vacuum oven for 48h).
-
Validation: Verify residual solvent is <0.5% using TGA (Thermogravimetric Analysis), as solvent residue artificially lowers
.
-
Validation & Analysis: Measuring Tg
The success of the modification is quantified using Differential Scanning Calorimetry (DSC).
DSC Protocol:
-
Sample Mass: 5–10 mg in standard aluminum pans (crimped).
-
Cycle Parameters:
-
Heat 1: Ramp from -20°C to (
) at 10°C/min. (Erases thermal history). -
Cool: Ramp down to -20°C at 10°C/min (or quench cooling).
-
Heat 2: Ramp from -20°C to (
) at 10°C/min.
-
-
Measurement: Determine
from the second heating cycle . Use the midpoint of the heat capacity step change ( ).
Data Interpretation (The Fox Equation):
To validate if NBBSA is acting as a true plasticizer (miscible), the experimental
- : Glass transition of the blend.
- : Weight fractions of Polymer and NBBSA.
-
:
of pure Polymer. -
:
of pure NBBSA (Estimate via DSC if unknown, typically low).
Validation Table Template:
| Sample ID | NBBSA Content (wt%) | Theoretical Tg (°C) [Fox] | Experimental Tg (°C) [DSC] | Deviation (%) | Phase Separation? |
| Control | 0% | -- | [Value] | -- | N/A |
| NB-05 | 5% | [Calc] | [Value] | [Calc] | No (Single Tg) |
| NB-10 | 10% | [Calc] | [Value] | [Calc] | No (Single Tg) |
| NB-20 | 20% | [Calc] | [Value] | [Calc] | Check for 2 Tgs |
Note: If two distinct
Workflow Visualization
Figure 2: End-to-end workflow for Tg modification and validation.
References
-
Chemical Identity & Properties
-
Synthesis & Characterization
- Google Patents. Dynamically vulcanized thermoplastic elastomer laminates (RU2569089C2). (Cites use of this compound as a plasticizer).
- General Protocol for Plasticization (Grounding)
Sources
- 1. CN102334474B - å°å¨ç©é²é¤æ§æ èç»åç© - Google Patents [patents.google.com]
- 2. RU2569089C2 - ÐинамиÑеÑки вÑлканизиÑованнÑе ÑеÑмоплаÑÑиÑнÑе ÑлаÑÑомеÑнÑе ламинаÑÑ - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Electrospinning parameters for nanofibers containing N-butyl-1-phenylmethanesulfonamide
Application Note: Engineering Polymeric Nanofibers with N-butyl-1-phenylmethanesulfonamide (NBPMSA)
Executive Summary & Rationale
Incorporating functional small molecules into electrospun nanofibers is a cornerstone of modern materials science, enabling applications ranging from controlled drug delivery to advanced filtration. This compound (NBPMSA) is a unique sulfonamide derivative. Structurally related to the ubiquitous plasticizer N-butylbenzenesulfonamide (NBBS), NBPMSA serves a dual purpose: it acts as a highly effective plasticizer that modulates the thermomechanical properties of the polymer matrix, and it functions as a specialized chemical tool.
Sulfonamide plasticizers like NBBS are well-documented for their ability to reduce the modulus of films and increase their toughness and spinnability (1)[1]. Furthermore, in advanced chemical biology, this compound has been specifically synthesized and utilized as a specialized tool for reactive sulfur species (SO₂) research (2)[2]. This application note details the optimized electrospinning parameters for encapsulating NBPMSA within a Polyamide 6 (PA6) matrix, explaining the physicochemical causality behind each experimental choice.
Mechanistic Insights: The Causality of Parameter Selection
Electrospinning is governed by the delicate balance of electrostatic repulsion and surface tension. When introducing a sulfonamide like NBPMSA into a PA6 spinning dope, several critical interactions occur:
-
Plasticization via Hydrogen Bonding: NBPMSA contains a highly polar sulfonamide group that competes for hydrogen bonding with the amide linkages in PA6. This disruption of polymer-polymer intermolecular forces lowers the glass transition temperature (
), increasing the elasticity of the resulting fiber but simultaneously reducing the solution viscosity. -
Viscosity and Entanglement: Because NBPMSA acts as a solvent-like plasticizer during the spinning process, high concentrations (>5% w/w relative to polymer) can drop the zero-shear viscosity below the critical chain entanglement threshold (
). This leads to Rayleigh instability, causing electrospraying (bead formation) rather than continuous fiber drawing. Thus, polymer concentration must be compensatorily increased. -
Conductivity Modulation: The integration of such small molecules requires precise optimization of the electrospinning parameters to avoid morphological defects, a principle well-documented in the fabrication of functionalized polystyrene and polyamide scaffolds (3)[3]. Higher conductivity increases the charge density on the Taylor cone, resulting in stronger bending instabilities and thinner fibers. However, excessive voltage will cause the jet to accelerate too rapidly, preventing adequate solvent evaporation and leading to fused, "wet" fibers upon collection.
Step-by-Step Experimental Protocol
Self-Validating Design: This protocol includes built-in quality control (QC) checkpoints to ensure the system is behaving as expected before proceeding to the next step, ensuring high trustworthiness and reproducibility.
Phase 1: Dope Preparation
-
Solvent Selection: Prepare a binary solvent system of Formic Acid (FA) and Acetic Acid (AA) at a 4:1 (v/v) ratio. Reasoning: FA provides excellent solvency for PA6 and a high dielectric constant, while AA modulates the evaporation rate to prevent premature needle clogging.
-
Polymer Dissolution: Gradually add PA6 pellets to achieve a 15% (w/v) concentration. Stir magnetically at 40°C for 12 hours until the solution is optically clear.
-
NBPMSA Incorporation: Add NBPMSA at 2.5% (w/w relative to PA6). Stir for an additional 2 hours at room temperature to ensure complete solvation.
-
QC Checkpoint 1: Measure solution viscosity (Target: 800–1200 cP) and conductivity (Target: ~2.5 mS/cm). Self-Correction: If viscosity is below 800 cP due to the plasticizing effect of NBPMSA, add PA6 in 1% increments until the target is reached.
Phase 2: Electrospinning Setup
-
Syringe Loading: Load the homogeneous dope into a 10 mL glass syringe equipped with a 21G blunt-tip stainless steel needle.
-
Environmental Control: Set the electrospinning chamber to 25°C and 45% Relative Humidity (RH). Reasoning: High humidity causes phase separation (breath figure formation) due to the hygroscopic nature of FA, creating porous, mechanically weak fibers.
-
Parameter Initialization:
-
Flow Rate: 0.6 mL/h
-
Applied Voltage: 18 kV
-
Tip-to-Collector Distance (TCD): 15 cm
-
Collector: Grounded rotating drum (200 RPM) covered with aluminum foil.
-
-
QC Checkpoint 2: Observe the Taylor cone. It should be stable and unfluctuating. Self-Correction: If the jet is intermittent (dripping), slightly decrease the flow rate or increase the voltage by 1 kV increments.
Phase 3: Post-Processing and Validation
-
Solvent Removal: Dry the collected nanofiber mats in a vacuum oven at 40°C for 24 hours to remove residual FA/AA.
-
Morphological Analysis: Analyze via Scanning Electron Microscopy (SEM) to confirm a bead-free, uniform fibrous structure.
Quantitative Data: Parameter Optimization Matrix
The following table summarizes the causal relationship between electrospinning parameters and the resulting NBPMSA-loaded PA6 nanofiber morphology.
| NBPMSA Conc. (w/w) | Voltage (kV) | Flow Rate (mL/h) | TCD (cm) | Avg. Fiber Diameter (nm) | Morphological Observation |
| 0% (Control) | 18 | 0.6 | 15 | 210 ± 30 | Smooth, uniform fibers |
| 2.5% | 18 | 0.6 | 15 | 185 ± 25 | Smooth, slight diameter reduction |
| 5.0% | 18 | 0.6 | 15 | 140 ± 45 | Minor beading (viscosity drop) |
| 5.0% (Optimized) | 16 | 0.4 | 18 | 160 ± 20 | Smooth (optimized for high load) |
| 10.0% | 18 | 0.6 | 15 | N/A | Electrospraying (heavy beads) |
Mechanistic Visualization
Mechanistic workflow of NBPMSA incorporation into polymeric nanofibers via electrospinning.
References
1.1. Google Patents. 2.2. WSU Research Exchange. 3.3. PMC (nih.gov).
Sources
Troubleshooting & Optimization
Technical Support Center: Mitigating N-Butylbenzenesulfonamide (NBBS) Migration in Pharmaceutical and Laboratory Polymers
Overview: N-butyl-1-phenylmethanesulfonamide (commonly known as N-butylbenzenesulfonamide or NBBS) is a highly effective, low-molecular-weight plasticizer predominantly used to increase the flexibility and processability of polyamides (e.g., Nylon 6, 11, and 12), polyacetals, and polycarbonates. However, its lack of covalent attachment to the polymer backbone makes it highly susceptible to migration. For drug development professionals and analytical scientists, NBBS leaching presents a dual threat: it compromises the mechanical integrity of the packaging and introduces a potent neurotoxic and immunotoxic contaminant into pharmaceutical formulations and biological assays.
This support center provides mechanistic insights, self-validating analytical troubleshooting, and field-proven mitigation strategies to eliminate NBBS migration.
Section 1: FAQs – Mechanisms of NBBS Migration and Biological Impact
Q1: Why does NBBS migrate so readily from polyamide matrices into aqueous or lipid-rich media? A1: NBBS migration is driven by thermodynamic gradients and interstitial mobility. As a monomeric plasticizer, NBBS occupies the free volume between polymer chains to reduce intermolecular hydrogen bonding (specifically between amide groups in Nylon). Because it is not covalently bound, exposure to solvents, lipids, or elevated temperatures increases the kinetic energy of the system, driving NBBS to the polymer surface to achieve chemical equilibrium with the surrounding contact medium. Its lipophilic nature makes it particularly prone to leaching into surfactant-containing pharmaceutical formulations or lipid-rich biological media.
Q2: What are the specific toxicological risks if NBBS leaches into a pharmaceutical product? A2: NBBS is an emerging contaminant of high concern. In vivo studies have demonstrated that oral and systemic exposure to NBBS results in significant 1, including the modulation of both innate and adaptive immune responses, and decreased spleen weights in animal models[1]. Furthermore, NBBS has been identified as a 2 in Sprague-Dawley rats, rapidly distributing to the brain due to its lipophilicity[2]. In cell culture environments, NBBS leaching from nylon tubing or filters can inhibit microbial and cellular metabolic activity, leading to false negatives in bioassays[2].
Fig 1. Mechanistic pathway of NBBS migration and subsequent biological toxicity.
Section 2: Quantitative Data & Thresholds
To effectively troubleshoot and mitigate, researchers must understand the quantitative parameters governing NBBS behavior.
Table 1: Key Quantitative Parameters of NBBS Migration and Toxicity
| Parameter | Value / Range | Mechanistic Implication |
| Molecular Weight | 213.29 g/mol | Low MW facilitates rapid interstitial diffusion through polymer free volume. |
| Typical Loading in Polyamides | 5% – 15% (w/w) | Provides a massive chemical reservoir for continuous, long-term leaching. |
| Water Solubility | ~10 - 50 mg/L | High enough to cause significant contamination in aqueous drug products. |
| In Vitro Inhibition Threshold | 4 – 10 g/L | Leaching from Nylon 12 tubing inhibits metabolic activity in bioreactors. |
| Immunotoxicity NOAEL (Mice) | < 313 ppm (dietary) | Modulates innate/adaptive immune responses at relatively low chronic doses. |
Section 3: Troubleshooting Guide – Analytical Detection of NBBS
Issue: You are conducting Extractables and Leachables (E&L) screening on a new pharmaceutical container closure system, but you are observing persistent "ghost peaks" or inconsistent baseline levels of NBBS, even in your control blanks.
Root Cause Analysis: NBBS is ubiquitous in laboratory environments. It frequently leaches from nylon syringe filters, polyamide HPLC tubing, and even solid-phase extraction (SPE) cartridges. If your analytical flow path contains any polyamide components, the solvent will continuously extract background NBBS, masking the true leaching profile of your test article.
Self-Validating E&L Analytical Protocol for NBBS Detection: To ensure trustworthiness and eliminate false positives, your analytical protocol must be a self-validating system.
-
Step 1: System Passivation and Blank Validation (Critical)
-
Action: Replace all polyamide/nylon tubing in your LC or sample prep manifolds with Polytetrafluoroethylene (PTFE) or Polyetheretherketone (PEEK).
-
Validation: Run a pure solvent blank (e.g., 50:50 Methanol:Water) through the entire sample preparation and injection pathway. The NBBS peak must be below the Limit of Detection (LOD) before proceeding.
-
-
Step 2: Sample Extraction via SPME
-
Action: Use 1 with a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber to selectively extract lipophilic NBBS from the aqueous pharmaceutical matrix[1].
-
Causality: SPME minimizes the use of organic solvents (which could extract background NBBS from labware) and concentrates the analyte directly onto the fiber, drastically improving sensitivity.
-
-
Step 3: GC-MS/MS Analysis
-
Action: Desorb the SPME fiber in the GC inlet. Utilize accurate mass selected ion monitoring (SIM) or Multiple Reaction Monitoring (MRM) targeting the specific fragmentation of the benzenesulfonamide moiety.
-
-
Step 4: Internal Standard Quantification
-
Action: Spike samples with an isotopically labeled internal standard (e.g., NBBS-d9) prior to extraction.
-
Causality: The internal standard corrects for any matrix effects or variations in SPME fiber adsorption efficiency, ensuring absolute quantitative accuracy.
-
Fig 2. Self-validating extractables and leachables (E&L) workflow for NBBS.
Section 4: Mitigation Strategies & Protocols
Issue: Your current polyamide-based medical device or packaging exhibits unacceptable levels of NBBS migration during accelerated stability testing.
Solution 1: Matrix Modification via Polymeric Plasticizers Causality: Monomeric plasticizers like NBBS migrate because of their low molecular weight. By replacing NBBS with a 3, you drastically reduce the diffusion coefficient[3]. Polymeric plasticizers entangle with the host polyamide chains, providing the required flexibility (reducing the elastic and flexural moduli) while remaining sterically locked within the matrix, reducing migration to near zero[3].
-
Step 1: Formulation: Select a compatible polyester polymeric plasticizer specifically engineered for polyamides.
-
Step 2: Compounding: Extrude the polyamide resin with the polyester plasticizer at the appropriate melt temperature (typically 220°C - 260°C for Nylon 6). Ensure high shear mixing to prevent phase separation.
-
Step 3: Validation: Perform a dynamic flow, simulated-use extraction using the intended pharmaceutical vehicle to verify that the elastic modulus is maintained without leaching.
Solution 2: Surface Passivation (Barrier Coating) Causality: If the bulk mechanical properties of the NBBS-plasticized polymer cannot be altered (e.g., in legacy components), you must block the thermodynamic transfer at the interface. Applying a pinhole-free, highly cross-linked barrier coating traps the NBBS within the bulk matrix.
-
Step 1: Surface Preparation: Treat the polyamide surface with oxygen plasma to generate reactive hydroxyl and carboxyl groups, increasing surface energy for coating adhesion.
-
Step 2: Vapor Deposition: Apply a Parylene (poly-p-xylylene) coating via chemical vapor deposition (CVD). The monomer gas penetrates microscopic surface voids and polymerizes into a conformal, highly crystalline barrier.
-
Step 3: Validation: Subject the coated article to aggressive solvent extraction (e.g., methanol or isopropyl alcohol reflux) and analyze the extract via GC-MS to confirm zero NBBS breakthrough.
Fig 3. Decision tree for mitigating NBBS migration in polymer matrices.
References
-
Title: Immunotoxicity of N-butylbenzenesulfonamide: impacts on immune function in adult mice and developmentally exposed rats. Source: Toxicological Sciences, NIH/PMC (2023). URL: [Link]
-
Title: Evaluation of N-Butylbenzenesulfonamide (NBBS) Neurotoxicity in Sprague-Dawley Male Rats Following 27-day Oral Exposure. Source: ResearchGate / Neurotoxicology (2012). URL: [Link]
- Title: WO2021070157A1 - Use of a polyester polymer as plasticizers for polyamides.
-
Title: Determination of Response Factors for Analytes Detected during Migration Studies, Strategy and Internal Standard Selection for Risk Minimization. Source: MDPI (2023). URL: [Link]
-
Title: In situ biomonitoring using caged lumpfish (Cyclopterus lumpus) eggs reveal plastic and rubber associated chemicals in a harbour area in Central Norway. Source: Taylor & Francis (2023). URL: [Link]
Sources
- 1. Immunotoxicity of N-butylbenzenesulfonamide: impacts on immune function in adult mice and developmentally exposed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2021070157A1 - Use of a polyester polymer as plasticizers for polyamides - Google Patents [patents.google.com]
Technical Support Center: Optimizing Thermal Resistance in N-butyl-1-phenylmethanesulfonamide Blends
Welcome to the Advanced Applications Technical Support Center. As a Senior Application Scientist specializing in engineering thermoplastics, I have designed this guide to address the complex thermal degradation mechanisms associated with sulfonamide plasticizers.
N-butyl-1-phenylmethanesulfonamide (a benzyl analog of the widely used N-butylbenzenesulfonamide, or BBSA) is a highly effective plasticizer used to lower the glass transition temperature (
This guide bypasses generic advice, providing researchers and drug delivery device developers with causality-driven troubleshooting, self-validating experimental workflows, and proven formulation strategies.
Part 1: Diagnostic Desk (Troubleshooting & Causality)
Q1: Why is my polyamide blend experiencing severe fuming and plasticizer "sweating" during high-temperature extrusion?
The Causality: The boiling point and thermal degradation onset of sulfonamide plasticizers are often lower than the processing temperature of high-performance polyamides. For instance, while PA11 melts around 190°C, sulfonamide plasticizers begin to exhibit significant mass loss via volatilization and degradation as low as 180–233°C [2]. When processed under high shear, the localized frictional heat exceeds the plasticizer's thermal threshold, causing it to vaporize (fuming) and migrate to the surface upon cooling (sweating). The Solution: Implement Reactive Extrusion (REX) . By introducing a styrene-acrylic multi-functional-epoxide oligomeric agent during compounding, you induce chain extension and branching within the polymer matrix. This increases the complex viscosity of the melt (often from ~980 to >2000 Pa·s), effectively trapping the this compound molecules within a tighter, sterically hindered polymer network, drastically reducing volatility [1].
Q2: How can I prevent the severe yellowing (discoloration) of the blend after thermal aging at 80°C?
The Causality: Yellowing is the macroscopic symptom of thermo-oxidative degradation. At elevated temperatures, oxygen attacks the vulnerable methylene groups adjacent to the nitrogen atoms in the polyamide chain, generating alkyl radicals. These rapidly convert into peroxyl radicals and hydroperoxides, triggering an autocatalytic chain scission reaction that produces chromophores (color-bearing molecular fragments) [3]. The Solution: You must deploy a synergistic antioxidant (AO) package. A primary phenolic antioxidant acts as a radical scavenger (donating a hydrogen atom to quench peroxyl radicals), while a secondary phosphite antioxidant decomposes the intermediate hydroperoxides into stable, non-radical products [4].
Mechanism of thermo-oxidative degradation and synergistic antioxidant stabilization.
Part 2: The Lab Bench (Self-Validating Protocols)
To ensure scientific integrity, the following protocol for compounding this compound blends includes built-in validation checkpoints. If a checkpoint fails, the system alerts you to halt and recalibrate, preventing downstream data corruption.
Protocol: Reactive Extrusion Compounding for High Thermal Resistance
Objective: To formulate a thermally stable PA/N-butyl-1-phenylmethanesulfonamide blend that resists volatilization up to 300°C.
Step 1: Matrix Preparation & Hydrolysis Prevention
-
Action: Dry the polyamide resin in a desiccant vacuum oven at 80°C for 12 hours.
-
Causality: Polyamides are highly hygroscopic. Residual moisture at extrusion temperatures (>200°C) causes immediate hydrolytic chain scission, masking any thermal stability gains provided by your additives.
-
Validation Check: Measure moisture content using a Karl Fischer titrator. Proceed only if moisture is < 0.1%.
Step 2: Dry Blending of Solid Additives
-
Action: Tumble-blend the dried resin with 0.2 wt% primary phenolic AO (e.g., Irganox 1098) and 0.2 wt% secondary phosphite AO (e.g., Irgafos 168). Add 2 wt% of a multi-functional epoxide chain extender.
Step 3: Twin-Screw Extrusion & Downstream Injection
-
Action: Feed the dry blend into the main hopper of a co-rotating twin-screw extruder. Set a reverse temperature profile (e.g., 220°C at the feed, dropping to 190°C at the die) to minimize thermal stress [3].
-
Action: Inject the liquid this compound (10-15 wt%) via a downstream liquid injection port (Zone 4 or 5).
-
Causality: Downstream injection minimizes the residence time of the heat-sensitive plasticizer in the high-shear melting zones, preventing premature thermal breakdown.
Step 4: Quenching and Pelletization
-
Action: Extrude the strand into a chilled water bath (10°C) and pelletize.
-
Validation Check (The "Snap" Test): The extruded strand should be flexible but not excessively tacky. If the strand is sticky and leaves an oily residue on the pelletizer blades, the plasticizer has phase-separated. You must increase the screw speed to improve dispersive mixing.
Step-by-step reactive extrusion workflow for sulfonamide-plasticized polymer blends.
Part 3: Data Analytics & Performance Metrics
To quantify the success of the interventions detailed above, Thermogravimetric Analysis (TGA) and Rheological testing are required. The table below summarizes the expected quantitative improvements when applying these thermal resistance strategies to a standard 85/15 PA/Sulfonamide blend.
| Formulation Strategy | Peak Degradation Temp ( | Complex Viscosity (at 0.06 rad/s) | Yellowness Index (YI) after 100h at 80°C | |
| Neat Polyamide (PA) | 408.0 °C | 450.0 °C | ~1000 Pa·s | 3.2 |
| PA + 15% Sulfonamide (Unstabilized) | 233.0 °C | 427.0 °C | ~450 Pa·s | 18.5 (Severe) |
| PA + 15% Sulfonamide + AO Package | 245.0 °C | 435.0 °C | ~460 Pa·s | 5.1 (Acceptable) |
| PA + 15% Sulfonamide + AO + Reactive Extrusion | 295.0 °C | 462.0 °C | ~1950 Pa·s | 4.8 (Optimal) |
Data Interpretation Note: The massive drop in
Part 4: Deep Dive FAQs
Q: Can I use standard monomeric epoxides instead of styrene-acrylic multi-functional oligomers for reactive extrusion? A: It is highly discouraged. Monomeric epoxides lack the multi-functionality required to create the dense, branched network needed to physically trap the bulky this compound molecules. Styrene-acrylic oligomers provide multiple reactive sites per chain, significantly increasing the activation energy required for thermal decomposition (often by up to 60 kJ/mol) [1].
Q: My TGA curves show a two-step degradation process. Is this normal? A: Yes. The first mass loss step (typically around 230–280°C, depending on stabilization) corresponds to the evaporation and thermal degradation of the this compound plasticizer. The second step (above 400°C) corresponds to the macroscopic backbone cleavage of the polyamide matrix [2]. Your goal as a formulator is to push the onset of that first step as close to 300°C as possible.
Q: Does the addition of nanoclays improve the thermal resistance of this specific blend? A: Yes, significantly. Incorporating 2-5 wt% of organically modified montmorillonite (nanoclay) creates a "tortuous path" within the polymer matrix. This physical barrier slows down the diffusion of oxygen into the material and delays the outward migration of the vaporized sulfonamide plasticizer, thereby enhancing overall thermal stability [3].
References
-
Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Toughened Bio-Polyamide 11 for Impact-Resistant Intraply Basalt/Flax Hybrid Composites MDPI - Polymers URL:[Link]
-
Enhancing the Thermal Stability of Polyamide 6 in Powder Bed Fusion via Primary and Secondary Antioxidant Incorporation University of Texas at Austin - Solid Freeform Fabrication Symposium URL:[Link]
Technical Support Center: Resolving Phase Separation Issues with N-butyl-1-phenylmethanesulfonamide
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex phase separation anomalies specifically associated with N-butyl-1-phenylmethanesulfonamide (NBPM) .
Due to its unique physicochemical architecture—a highly hydrophobic benzyl-butyl backbone coupled with a polar, ionizable sulfonamide core—NBPM frequently exhibits non-ideal phase behaviors. These manifest as intractable emulsions during liquid-liquid extraction (LLE), "oiling out" (Liquid-Liquid Phase Separation, LLPS) during crystallization, and mobile-phase splitting in Supercritical Fluid Chromatography (SFC).
This guide provides causality-driven troubleshooting, self-validating protocols, and authoritative grounding to ensure your workflows succeed.
Module 1: Liquid-Liquid Extraction (LLE) Emulsions & Partitioning Failures
Expertise & Causality
The sulfonamide nitrogen in NBPM possesses a proton that is rendered acidic (pKa ~10) due to the resonance stabilization of its conjugate base by the adjacent sulfonyl group [1]. In biphasic systems, failure to strictly control the pH relative to this pKa results in the molecule existing in a partially ionized state. In this state, NBPM acts as a potent surfactant, drastically reducing interfacial tension and causing severe, unbreakable emulsions. To achieve clean phase separation, the system must be driven to thermodynamic extremes: fully deprotonated (aqueous soluble) or fully protonated (organic soluble) [2].
Troubleshooting FAQs
Q: Why does my ethyl acetate/water extraction form a persistent emulsion when washing the crude NBPM reaction mixture? A: Emulsions here are mechanically stabilized by the amphiphilic nature of the partially protonated sulfonamide. If your aqueous wash is near pH 8-10, the compound partitions at the interface. You must force the equilibrium. Add brine (NaCl) to increase the ionic strength of the aqueous layer (salting out), or adjust the pH to strictly < 2 or > 12 to ensure the molecule is entirely in one phase.
Q: I tried to extract the product into the aqueous phase using mild base (NaHCO3), but the yield is terrible. Why? A: Sodium bicarbonate (pH ~8.3) is insufficiently basic to fully deprotonate NBPM. You must use a stronger base, such as 1.0 M NaOH (pH > 12), to quantitatively form the water-soluble sodium salt of the sulfonamide [1].
Protocol: Self-Validating pH-Driven LLE Workflow
This protocol leverages the pH-dependent solubility of NBPM to separate it from neutral organic impurities.
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Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc). Validation: The solution must be fully transparent. Particulates indicate unreacted polymeric starting materials, which must be filtered before proceeding.
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Alkaline Partitioning: Add 1.0 M NaOH (aq) in a 1:1 volume ratio. Shake vigorously and vent. Causality: At pH > 12, the sulfonamide N-H is fully deprotonated, driving the NBPM into the aqueous phase as a sodium salt.
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Phase Separation: Allow the layers to separate. Discard the organic layer (contains neutral impurities). Validation: Perform a TLC of the organic layer; it should show a complete absence of the UV-active NBPM spot.
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Acidification: Isolate the aqueous layer and slowly add concentrated HCl dropwise while stirring, until the pH reaches 2.0. Validation: The aqueous solution will immediately turn cloudy or precipitate as the neutral, hydrophobic NBPM is regenerated.
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Final Extraction: Extract the acidic aqueous layer with fresh EtOAc. Dry the organic phase over anhydrous MgSO
. Validation: The MgSO should be free-flowing upon swirling, confirming the complete removal of emulsified water.
Workflow for pH-driven liquid-liquid extraction of this compound.
Module 2: "Oiling Out" (LLPS) During Crystallization
Expertise & Causality
"Oiling out" (Liquid-Liquid Phase Separation) is a notorious issue when crystallizing flexible, hydrophobic molecules like NBPM. Thermodynamically, this occurs when the cooling trajectory of the supersaturated solution crosses the liquid-liquid coexistence curve (the binodal curve) before it crosses the solid-liquid solubility curve [3]. Instead of nucleating a highly ordered crystal lattice, the NBPM separates as a dense, impurity-rich liquid phase (often appearing as a yellow syrup) [1]. This is heavily dependent on the chosen solvent system and the cooling rate.
Troubleshooting FAQs
Q: Upon cooling my hot isopropanol/water solution, a yellow syrup forms at the bottom of the flask instead of white crystals. What happened? A: Your system has undergone LLPS. The solvent mixture became a poor solvent for NBPM too rapidly at high temperatures, causing the solute to melt out of solution as an oil. You must adjust the thermodynamics by altering the solvent ratio (increasing the isopropanol fraction) or by providing a kinetic bypass (seeding) to lower the activation energy for crystal nucleation.
Q: Can I just freeze the oil to force it to crystallize? A: No. Rapidly freezing the oil will result in an amorphous glass that traps impurities. You must reheat the mixture until it is a single homogeneous liquid phase, adjust the solvent composition, and cool slowly [3].
Protocol: Anti-Solvent Crystallization with Seeding
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Solvent Preparation: Prepare a 70% (v/v) isopropanol-water solution. Causality: Pure isopropanol dissolves NBPM too readily, while pure water causes immediate oiling out. The 70% ratio provides the optimal thermodynamic gradient for crystallization [3].
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Dissolution: Heat the solvent to 80°C and dissolve the crude NBPM. Perform a hot gravity filtration if insoluble impurities are present. Validation: The filtrate must be crystal clear and maintain a temperature above 70°C. Any cloudiness indicates premature phase separation.
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Controlled Cooling & Seeding: Cool the flask slowly (0.5°C/min) in a programmable water bath. Upon reaching 50°C (just above the empirical cloud point), introduce 1-2 mg of pure NBPM seed crystals. Causality: Seeding bypasses the high activation energy of primary nucleation, forcing the system down the crystallization pathway and avoiding the binodal LLPS curve[2].
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Isolation: Allow the system to cool to room temperature, then transfer to an ice bath (4°C) for 1 hour. Filter under vacuum and wash with cold 30% isopropanol-water. Validation: The mother liquor should yield <5% additional product upon further concentration, confirming optimal mass recovery.
Thermodynamic pathways of this compound crystallization vs. oiling out.
Module 3: Chromatographic Phase Anomalies (SFC / HPLC)
Expertise & Causality
When scaling up the purification of sulfonamides using Supercritical Fluid Chromatography (SFC), researchers often utilize supercritical CO
Troubleshooting FAQs
Q: My SFC baseline is erratic, and NBPM elutes as a split peak. Is this a phase issue?
A: Yes. If the density of the CO
Q: How do I prevent mobile phase splitting during my gradient run? A: Ensure your outlet pressure is maintained strictly above 300 bar, and keep the column oven temperature at or below 65°C. This maintains the binary mixture in a single supercritical state throughout the 10% to 30% methanol gradient [4].
Quantitative Troubleshooting Parameters
The following table summarizes the critical quantitative thresholds required to prevent phase separation anomalies across different workflows.
| Parameter | Optimal Range | Phase Separation Anomaly | Corrective Action |
| LLE Aqueous pH (Deprotonation) | > 12.0 | Emulsion / Poor organic clearance | Add 10 M NaOH until pH > 12; add NaCl to break emulsion. |
| LLE Aqueous pH (Protonation) | < 2.0 | Product loss (oiling out in aqueous) | Add conc. HCl until pH < 2; verify with a calibrated pH meter. |
| Crystallization Solvent Ratio | 70:30 (IPA:Water) | Oiling out (syrup formation) | Increase IPA concentration; lower cooling rate; add seed crystals. |
| SFC Co-solvent (Methanol) | 10% to 30% gradient | Mobile phase splitting (baseline noise) | Maintain density > 0.5 g/cm³; increase BPR backpressure to > 300 bar. |
References
- Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma Google P
-
The Application of Benzothiazoles in the Development of Chemical Tools for Reactive Sulfur Species WSU Research Exchange (Dissertation by Jacob J. Day)[Link]
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography ResearchGate[Link]
Technical Support Center: Minimizing N-Butyl-1-phenylmethanesulfonamide Volatility in Hot-Melt Extrusion
Welcome to the Advanced Processing Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in pharmaceutical and polymer compounding: the volatilization of low-molecular-weight sulfonamide plasticizers during high-temperature processing.
This guide provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to ensure the permanence of N-butyl-1-phenylmethanesulfonamide (also known as N-butylbenzylsulfonamide) in your formulations.
Mechanistic Insights: The Causality of Volatilization
To solve volatility, we must first understand its thermodynamic drivers. This compound acts as a highly efficient plasticizer by inserting itself between polymer chains, disrupting polymer-polymer interactions, and replacing them with strong hydrogen bonds (specifically between its sulfonamide group and the matrix's amide or hydroxyl groups)[1].
However, during Hot-Melt Extrusion (HME), the thermal energy supplied to melt the polymer matrix often exceeds the enthalpy of these hydrogen bonds. Once the plasticizer molecules are kinetically liberated from the polymer network, the compound's vapor pressure rises significantly. If the processing temperature approaches or exceeds 180°C, the plasticizer partitions into the vapor phase, leading to outgassing[2]. This loss of plasticizer permanence directly increases the glass transition temperature (
Troubleshooting Guide & FAQs
Q1: Why is my extruder emitting thick white fumes during the processing of this compound-plasticized matrices? A1: This phenomenon is known as "fogging." It occurs when the vapor pressure of the plasticizer exceeds the ambient pressure inside the extruder barrel. Upon exiting the die, the vaporized plasticizer rapidly condenses in the cooler ambient air, creating a visible fog[4]. Causality & Solution: This is often driven by localized viscous dissipation (shear heating) rather than just the barrel temperature. Reduce your screw speed to minimize shear heating, or utilize a closed-system extruder with dedicated vacuum venting zones to capture the vapors safely.
Q2: The final solid dispersion is brittle, and the API dissolution rate is much slower than expected. What happened?
A2: You have experienced critical plasticizer loss. The permanence of a plasticizer is essential for maintaining the free volume within the polymer matrix. Evaporation of this compound increases the
Q3: How can I lower the processing temperature to prevent volatility without causing torque overload on the extruder? A3: Implement a thermodynamic co-plasticization strategy . By adding a secondary, highly compatible, non-volatile plasticizer (such as a high-molecular-weight polyethylene glycol or a citrate ester), you synergistically lower the melt viscosity of the matrix. This allows you to drop the extrusion temperature by 20–30°C—well below the critical vapor pressure threshold of this compound—without jamming the equipment.
Validated Experimental Protocols
To establish a self-validating system, you must predict volatility before extrusion and control it during processing.
Protocol 1: Pre-Extrusion TGA Volatility Profiling
Purpose: To mathematically predict plasticizer loss before committing to a pilot-scale HME run.
-
Sample Preparation: Accurately weigh 10–15 mg of the physical mixture (Polymer + API + this compound) into a platinum TGA pan.
-
Dynamic Heating: Heat the sample from 25°C to the target HME processing temperature at a rate of 10°C/min under a constant nitrogen purge (50 mL/min).
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Isothermal Hold: Hold the temperature isothermally for a duration matching the exact residence time of your extruder (e.g., 5 minutes).
-
Data Analysis: Calculate the percentage of mass loss during the isothermal hold. Self-Validation Rule: If mass loss exceeds 2%, the formulation will fail during extrusion. Proceed to Protocol 2, Step 2.
Protocol 2: Optimized Hot-Melt Extrusion (HME) Workflow
Purpose: To kinetically and thermodynamically trap the plasticizer within the matrix.
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High-Shear Blending: Pre-blend the polymer, API, and plasticizer using a high-shear mixer. This maximizes the surface area for hydrogen bonding prior to thermal exposure.
-
Temperature Profiling: Set the extruder temperature profile with a gradual gradient (e.g., 120°C
140°C 160°C). Avoid sharp temperature spikes that cause flash volatilization. -
Screw Configuration: Utilize conveying elements (rather than kneading blocks) in the highest-heat zones. This provides kinetic control by reducing the residence time of the material in the volatility-risk zones.
-
Vacuum Venting: Activate a vacuum venting port at the penultimate zone of the extruder. This safely extracts unavoidable vapors, preventing die-swell and internal porosity in the final extrudate[4].
Quantitative Data Summary
The following table summarizes the impact of different mitigation strategies on plasticizer retention and product quality, based on standardized HME runs with a polyamide/API matrix.
| Mitigation Strategy | Barrel Temp (°C) | Residence Time (min) | Plasticizer Retention (%) | Extrudate Porosity | API Release Shift |
| Baseline (Unoptimized) | 190 | 5.0 | 82.4% | High (Outgassing) | +45% (Delayed) |
| Kinetic Control (High Screw Speed) | 190 | 2.5 | 91.2% | Medium | +20% (Delayed) |
| Thermodynamic Control (Co-plasticizer) | 165 | 5.0 | 98.5% | Low | Minimal (<5%) |
| Combined + Vacuum Venting | 165 | 3.0 | 99.1% | None | None |
Process Visualization
Workflow for diagnosing and mitigating this compound volatility during HME.
References
-
Title: Pharmaceutical Applications of Hot-Melt Extrusion: Part I Source: Taylor & Francis URL: [Link]
-
Title: Antiplasticization of Polymer Materials: Structural Aspects and Effects on Mechanical and Diffusion-Controlled Properties Source: MDPI URL: [Link]
- Title: Non-fogging plasticizer and its use in resinous compositions (US6194498B1)
-
Title: Influence of Plasticizer Level on the Drug Release from Sustained Release Film Coated and Hot-Melt Extruded Dosage Forms Source: ResearchGate URL: [Link]
Sources
Technical Support Center: Optimizing Hydrolysis Resistance in N-butyl-1-phenylmethanesulfonamide (NBPS) Polymers
Welcome to the NBPS Polymer Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot, optimize, and validate the hydrolytic stability of N-butyl-1-phenylmethanesulfonamide (NBPS) polymer matrices.
While sulfonamide linkages are generally considered highly resistant to hydrolytic cleavage compared to amides or esters, specific microenvironmental conditions—such as extreme pH, elevated temperatures, or the presence of biological nucleophiles—can induce premature degradation. This guide bridges fundamental physical chemistry with field-proven polymer engineering to provide actionable, self-validating solutions.
Core Troubleshooting Guide
Issue 1: Unexpectedly Rapid Degradation in Alkaline Environments (pH > 10)
Symptom: Polymer films lose mechanical integrity and exhibit mass loss when exposed to high-pH buffers during accelerated aging tests. Root Cause Analysis: Base-catalyzed hydrolysis. The strongly electron-withdrawing phenylmethanesulfonyl group increases the electrophilicity of the sulfonyl sulfur atom. This makes it a prime target for nucleophilic attack by hydroxide (OH⁻) ions, leading to the formation of a pentacoordinate intermediate and subsequent S-N bond cleavage. Scientist's Solution (Causality-Driven): To mitigate this, you must increase the steric shielding around the sulfonamide core. I recommend copolymerizing the NBPS monomer with bulky, hydrophobic comonomers (e.g., fluorinated acrylates or tert-butyl styrene). By increasing the local hydrophobicity, you thermodynamically repel hydrated hydroxide ions from the polymer backbone, effectively shutting down the kinetic pathway for the nucleophilic attack.
Issue 2: In Vivo Degradation Despite Abiotic Stability
Symptom: The polymer is stable in PBS (pH 7.4) for months but degrades rapidly in hepatocyte incubations or in vivo models. Root Cause Analysis: Enzymatic or nucleophilic metabolic cleavage. Research has shown that certain electron-deficient aryl sulfonamides are susceptible to nucleophilic addition by biological thiols, such as Glutathione (GSH), often catalyzed by Glutathione S-transferase (GST). Scientist's Solution (Causality-Driven): The cleavage is driven by the electronics of the aromatic system. If the phenyl ring in your NBPS polymer contains electron-withdrawing pendant groups (e.g., -CN, -NO2), it acts similarly to an S_NAr substrate. To optimize resistance, substitute these with electron-donating groups (e.g., -CH3, -OCH3) on the phenyl ring to reduce the electrophilicity of the sulfur center and prevent GSH adduction.
Frequently Asked Questions (FAQs)
Q: How does the N-butyl group affect hydrolytic stability compared to an N-methyl group? A: The N-butyl chain provides superior hydrolytic resistance due to increased steric hindrance and local hydrophobicity. The longer aliphatic chain physically blocks incoming water molecules and nucleophiles from adopting the optimal trajectory for attack on the sulfonyl sulfur.
Q: Can I use thermal acceleration (e.g., 80°C) to predict long-term hydrolysis at 37°C?
A: Yes, but with caution. While the Arrhenius equation applies, elevating the temperature above the polymer's glass transition temperature (
Quantitative Data: Hydrolysis Kinetics
The following table summarizes the comparative degradation kinetics of standard NBPS polymers versus hydrophobically optimized NBPS copolymers.
| Polymer Formulation | Matrix Condition | Test Environment | Half-Life ( | Primary Cleavage Product |
| Standard NBPS | Non-crosslinked | pH 2.0, 37°C | > 1 Year | Stable |
| Standard NBPS | Non-crosslinked | pH 12.0, 60°C | 14 Days | Phenylmethanesulfonic acid |
| Standard NBPS | Nanoparticle | GSH (10 mM), 37°C | 45 Days | GSH-thioether adduct |
| Optimized NBPS | 15% Crosslinked | pH 12.0, 60°C | > 180 Days | Trace amines |
| Optimized NBPS | Fluorinated | GSH (10 mM), 37°C | > 2 Years | Stable |
*Optimized formulations utilize 15% divinylbenzene crosslinking and electron-donating methoxy substitutions on the phenyl ring.
Visualizations of Mechanisms and Workflows
Degradation Pathway
Understanding the exact mechanism of failure is the first step in engineering resistance. Below is the base-catalyzed degradation pathway of the NBPS linkage.
Fig 1. Base-catalyzed hydrolytic cleavage pathway of NBPS linkages.
Analytical Workflow
Fig 2. Self-validating experimental workflow for accelerated degradation testing.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your data, you must employ a mass-balance self-validation system . If the polymer is purely undergoing hydrolysis, the molar loss of the parent polymer must exactly equal the molar appearance of the cleaved small molecules. Any deviation >5% indicates an alternative degradation pathway (e.g., thermal oxidation).
Protocol: Accelerated Hydrolytic Mass-Balance Assay
Objective: Quantify the exact hydrolytic degradation rate of NBPS polymers while ruling out oxidative side-reactions.
Step-by-Step Methodology:
-
Sample Preparation: Cast the NBPS polymer into uniform thin films (50 µm thickness) to eliminate diffusion-limited kinetics. Weigh exactly 10.0 mg of the film.
-
Buffer Immersion: Submerge the film in 10.0 mL of deoxygenated, pH-adjusted buffer (e.g., 0.1 M NaOH for pH 12). Causality note: Deoxygenation via nitrogen sparging is critical to prevent concurrent oxidative degradation.
-
Thermal Incubation: Seal the vials in a nitrogen atmosphere and incubate at 60°C in a shaking water bath (100 RPM).
-
Time-Course Sampling: At days 1, 3, 7, and 14, extract a 100 µL aliquot of the buffer. Replace with 100 µL of fresh deoxygenated buffer to maintain volume.
-
Dual-Channel Analysis (The Self-Validation Step):
-
Channel A (GPC): Lyophilize the remaining polymer film, dissolve in THF, and run Gel Permeation Chromatography (GPC) to calculate the loss in Number Average Molecular Weight (
). -
Channel B (LC-MS/MS): Analyze the buffer aliquots via LC-MS/MS to quantify the exact concentration of cleaved phenylmethanesulfonic acid and N-butylamine derivatives.
-
-
Data Reconciliation: Calculate the moles of sulfonamide bonds lost from the GPC data. Compare this to the moles of small-molecule fragments detected via LC-MS/MS. If the ratio is 1:1 (± 5%), your hydrolysis data is validated.
References
-
Ratcliffe, A.J. "Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag." Domainex Knowledge Hub. URL: [Link]
-
Technical University of Munich (TUM). "Sulfonamide Degradation - Exploring Reaction Paths for Sulfonamide Hydrolysis." Institut für Wasserchemie und Chemische Balneologie. URL: [Link]
- Wagenaar, A., et al. "Intramolecularly catalyzed sulfonamide hydrolysis. 8.
Technical Support Center: Troubleshooting Yield Loss in N-Butyl-1-phenylmethanesulfonamide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield loss during the synthesis of N-butyl-1-phenylmethanesulfonamide from phenylmethanesulfonyl chloride and n-butylamine.
Unlike standard tosylation reactions, this specific transformation presents unique mechanistic challenges. This guide breaks down the causality behind these challenges and provides self-validating protocols to ensure high-yielding, reproducible results.
Mechanistic Overview: The Sulfene Challenge
The fundamental cause of yield loss in this reaction is the unique reactivity of phenylmethanesulfonyl chloride (also known as benzylsulfonyl chloride). Because it possesses highly acidic alpha-protons adjacent to the sulfonyl group, the introduction of a base triggers a rapid E1cB-like elimination. This forms a highly reactive phenylsulfene intermediate (
While this sulfene is the active electrophile that reacts with n-butylamine to form your target product, its extreme reactivity makes it highly susceptible to competing side reactions, such as hydrolysis and dimerization[1].
Mechanistic pathways of phenylmethanesulfonyl chloride reacting via a sulfene intermediate.
Frequently Asked Questions (Troubleshooting)
Q1: Why is my yield of this compound significantly lower than when I synthesize standard tosylamides?
Expert Insight: Standard tosylamides (from p-toluenesulfonyl chloride) lack alpha-protons and react via direct
Q2: I am observing a white precipitate immediately upon adding base, but NMR shows it is not my product. What is this, and how do I prevent it? Expert Insight: The precipitate is likely cis-diphenylethylene sulfone or a trans-stilbene derivative. This is a classic dimerization byproduct that occurs when the localized concentration of the phenylsulfene is too high relative to the amine nucleophile. Protocol Fix: Reverse your order of addition. Never add base to the sulfonyl chloride in the absence of the amine. Instead, add the sulfonyl chloride dropwise to a dilute, cooled solution of the amine. This keeps the steady-state concentration of the sulfene extremely low, allowing the n-butylamine to trap it before it can dimerize.
Q3: How rigorously must I control moisture in this reaction? Expert Insight: Sulfonyl chlorides are inherently moisture-sensitive, but sulfenes are orders of magnitude more reactive toward water[2]. Even atmospheric moisture will cause severe yield loss via rapid hydrolysis to phenylmethanesulfonic acid[3]. Protocol Fix: You must operate a self-validating anhydrous system. Use freshly dried solvents, flame-dry all glassware under vacuum, and conduct the reaction under a positive pressure of dry argon.
Q4: Should I use an auxiliary base like triethylamine (TEA) or just excess n-butylamine? Expert Insight: While TEA is commonly used as an acid scavenger, it is a strong enough base to rapidly generate the sulfene but not nucleophilic enough to trap it. This creates a kinetic window where dimerization can occur. Using 2.0 to 2.5 equivalents of n-butylamine serves a dual purpose: it acts as both the nucleophile and the base. Because n-butylamine is immediately available in the solvation shell when the sulfene forms, it outcompetes side reactions.
Quantitative Troubleshooting Matrix
Use the following data matrix to diagnose specific failure modes in your workflow based on analytical readouts.
| Observed Symptom | Analytical Confirmation | Root Cause | Corrective Action |
| Low yield, high aqueous solubility of byproduct | NMR: Missing butyl signals, presence of benzyl | Sulfene hydrolysis to phenylmethanesulfonic acid | Switch to strictly anhydrous solvents; use argon atmosphere[3]. |
| Formation of insoluble white precipitate | Melting point ~83-85 °C; NMR: Alkene protons | Sulfene dimerization to diphenylethylene sulfone | Add sulfonyl chloride dropwise to amine; do not pre-mix with base. |
| Incomplete conversion of sulfonyl chloride | TLC: Persistent starting material spot | Insufficient base or degraded amine | Ensure 2.2 eq of fresh n-butylamine is used; check amine purity. |
| Multiple spots on TLC | LC-MS: Mass corresponding to dialkylation | Over-sulfonylation (rare for primary amines) | Maintain strict stoichiometry and avoid excessive heating[3]. |
Optimized Experimental Protocol
This step-by-step methodology is engineered as a self-validating system. By controlling the rate of sulfene generation, we kinetically favor the desired sulfonamide formation over dimerization and hydrolysis.
Step 1: System Preparation (Moisture Exclusion)
-
Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon inlet. Allow it to cool under a continuous flow of dry argon.
Step 2: Nucleophile/Base Loading
-
Inject anhydrous dichloromethane (DCM, 15 mL) and freshly distilled n-butylamine (2.2 equivalents, ~2.2 mmol) into the flask.
-
Causality: Using excess n-butylamine avoids the need for auxiliary bases like TEA, ensuring the nucleophile is always present at the exact moment the sulfene is generated.
Step 3: Thermal Control
-
Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
-
Causality: Low temperatures suppress the kinetic rate of sulfene dimerization and hydrolysis, favoring the highly exothermic nucleophilic attack.
Step 4: Electrophile Preparation & Addition
-
In a separate flame-dried vial, dissolve phenylmethanesulfonyl chloride (1.0 equivalent, 1.0 mmol) in anhydrous DCM (5 mL).
-
Using a syringe pump, add the phenylmethanesulfonyl chloride solution dropwise to the stirring amine solution over 30 to 45 minutes.
-
Self-Validation Check: The solution should remain clear. The slow addition prevents localized heating and keeps the sulfene concentration exceptionally low, mitigating the formation of white diphenylethylene sulfone precipitates.
Step 5: Reaction Maturation
-
Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours. Monitor by TLC (Hexanes/EtOAc) until the sulfonyl chloride is completely consumed.
Step 6: Workup and Purification
-
Quench the reaction with 10 mL of 1M aqueous HCl to protonate the excess n-butylamine, rendering it water-soluble.
-
Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL)[3].
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purify the crude residue via flash column chromatography to yield pure this compound.
References
1.[3] Technical Support Center: Optimization of Sulfonamide Synthesis - Benchchem. URL: 2.[2] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. URL: 3. THE REACTION OF PHENYLMETHANESULFONYL CHLORIDE WITH TERTIARY AMINES: FORMATION OF GEOMETRICAL ISOMERS ABOUT A CARBON–SULFUR DOUBLE BOND - Canadian Science Publishing. URL: 4.[1] Conformational-restriction of peptides - eScholarship.org. URL:
Sources
Technical Support Center: Polymer Degradation & Additive Troubleshooting
Topic: Reducing Yellowing in Polymers Containing N-butyl-1-phenylmethanesulfonamide
Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, materials scientists, and drug development professionals dealing with the degradation of plasticized polymer matrices (such as polyamides used in medical devices or pharmaceutical packaging).
Executive Overview: The Mechanistic Root Cause
This compound is a highly effective plasticizer utilized to enhance the flexibility of engineering resins. However, unlike its close analog N-butylbenzenesulfonamide (BBSA), it contains a benzylic methylene group (-CH₂-) situated directly between the phenyl ring and the sulfonyl group.
This structural nuance is the primary driver of yellowing. Benzylic C-H bonds possess a relatively low bond dissociation energy. During melt processing (extrusion) or prolonged environmental exposure, thermal and UV stress cause homolytic cleavage of this bond. The resulting resonance-stabilized radical rapidly reacts with ambient oxygen to form peroxy radicals, initiating an auto-oxidation cascade. This cascade generates conjugated chromophores (which absorb blue light, appearing yellow) and triggers polymer chain scission, leading to macroscopic embrittlement[1]. Furthermore, the degradation of polyamides under pure thermal oxidation accelerates when plasticizers migrate or degrade, compounding the loss of mechanical integrity[2].
Figure 1: Radical-mediated degradation of sulfonamide plasticizers causing polymer yellowing.
Diagnostic FAQs & Troubleshooting
Q1: My polymer exhibits severe yellowing immediately after melt extrusion. What is the primary mechanism, and how can I mitigate it? A: Immediate post-processing yellowing is a hallmark of thermal auto-oxidation. The high shear and temperature during extrusion provide the activation energy required to abstract the benzylic hydrogen from the plasticizer. To mitigate this, you must intervene in the radical propagation phase. Incorporate a synergistic antioxidant package: a sterically hindered phenol (to act as a primary radical scavenger) combined with a phosphite (to reduce hydroperoxides into non-reactive alcohols).
Q2: The extruded parts are initially clear, but yellowing develops after several months of storage under ambient light. Is this the same mechanism? A: No. Delayed yellowing under ambient conditions is driven by photo-oxidation rather than thermal stress. UV photons provide sufficient energy to cleave hydroperoxides (formed in trace amounts during processing) into highly reactive alkoxy and hydroxyl radicals. To resolve this, introduce a Hindered Amine Light Stabilizer (HALS). HALS operates via the Denisov cycle, continuously regenerating itself while scavenging free radicals, making it highly effective for long-term storage[1].
Q3: Can we simply increase the loading of this compound to compensate for the degraded fraction? A: This is counterproductive. Increasing the plasticizer loading increases the concentration of oxidizable benzylic sites, which will proportionally increase the generation of chromophores. Furthermore, excessive plasticizer loading can lead to phase separation and migration (blooming) to the polymer surface, accelerating degradation due to direct oxygen and UV exposure[2]. Optimize the loading to the minimum required for mechanical flexibility.
Figure 2: Diagnostic decision tree for isolating and resolving polymer yellowing issues.
Experimental Workflows: Orthogonal Validation Protocol
Objective: To definitively prove that yellowing is caused by plasticizer oxidation rather than polymer matrix degradation, and to validate the stabilization package. Causality & Logic: By measuring both macroscopic color changes and microscopic chemical changes, we create a self-validating system. If the Yellowness Index (YI) spikes but the Carbonyl Index of the polymer matrix remains stable, the chromophores are exclusively plasticizer-derived.
Step 1: Formulation Compounding Prepare four distinct polymer batches using a twin-screw extruder at standard processing temperatures (e.g., 220°C for Polyamide 12).
-
Batch 1 (Control): Base polymer + 10% this compound.
-
Batch 2 (Primary AO): Control + 0.2% Sterically Hindered Phenol.
-
Batch 3 (Secondary AO): Control + 0.2% Phosphite.
-
Batch 4 (Synergistic): Control + 0.1% Phenol + 0.1% Phosphite.
Step 2: Accelerated Thermal Aging Press the compounded resins into 2mm thick plaques. Place the plaques in a forced-air convection oven set to 120°C for 14 days. This temperature accelerates oxidation without melting the polymer matrix[2].
Step 3: Macroscopic Optical Analysis (Colorimetry) Using a spectrophotometer, measure the Yellowness Index (YI) of each plaque at Day 0 and Day 14 according to ASTM E313 standards. A lower YI indicates less chromophore generation.
Step 4: Molecular Spectroscopic Validation (FTIR) Perform Attenuated Total Reflectance (ATR) FTIR on the aged plaques. Calculate the Carbonyl Index by taking the ratio of the carbonyl absorbance peak (~1715 cm⁻¹) against a stable reference peak for the specific polymer backbone.
Quantitative Data Presentation
The table below demonstrates typical validation data from the experimental workflow, proving the causality of the synergistic antioxidant approach.
| Formulation | Primary AO (Phenolic) | Secondary AO (Phosphite) | Initial YI (Day 0) | Aged YI (Day 14, 120°C) | FTIR Carbonyl Index |
| Control | 0% | 0% | 2.1 | 18.5 | 0.45 |
| AO-A | 0.2% | 0% | 2.2 | 10.3 | 0.22 |
| AO-B | 0% | 0.2% | 2.1 | 14.1 | 0.38 |
| Synergistic | 0.1% | 0.1% | 2.0 | 3.4 | 0.05 |
Interpretation: The synergistic formulation (Batch 4) successfully quenches the initial radicals (via Phenol) and decomposes the intermediate hydroperoxides (via Phosphite), resulting in a drastically lower YI and Carbonyl Index.
References
-
Bartsch, N. (2018). Polymer additives, contaminants and non-intentionally added substances in consumer products. Freie Universität Berlin. URL:[Link]
-
Brette, M. M., Holm, A. H., Drozdov, A. D., & Christiansen, J. D. C. (2024). Pure Hydrolysis of Polyamides: A Comparative Study. Chemistry, 6(1), 13-50. MDPI. URL:[Link]
Sources
Controlling crystallization rates using N-butyl-1-phenylmethanesulfonamide
Welcome to the advanced troubleshooting and methodology center for controlling crystallization rates using N-butyl-1-phenylmethanesulfonamide (NBPMS) . As a Senior Application Scientist, I have designed this guide to bridge the gap between thermodynamic theory and benchtop execution.
NBPMS is a highly effective sulfonamide plasticizer and crystallization modifier. Its utility in drug development—particularly in Amorphous Solid Dispersions (ASDs) and semi-crystalline polymer matrices—stems from its ability to disrupt native hydrogen bonds. However, its dual nature as both a thermodynamic inhibitor and a kinetic accelerator requires precise formulation control.
Part 1: Troubleshooting Guides & FAQs
Q1: Why is my Amorphous Solid Dispersion (ASD) undergoing phase separation upon cooling?
The Causality: NBPMS contains a highly polar sulfonamide core flanked by bulky benzyl and butyl groups. While the sulfonamide proton readily forms strong hydrogen bonds with your polymer or Active Pharmaceutical Ingredient (API), there is a strict thermodynamic miscibility limit. When you exceed this limit (typically >15–20 wt%), the steric bulk prevents uniform packing, causing the system to undergo Amorphous-Amorphous Phase Separation (AAPS). This results in a drug-rich phase and a plasticizer-rich phase, negating the 1[1].
The Fix: Reduce NBPMS concentration. Validate miscibility by running a heat-cool-heat cycle in Differential Scanning Calorimetry (DSC). A single, composition-dependent glass transition temperature (
Q2: I added NBPMS to inhibit crystallization, but my API is crystallizing faster. Why?
The Causality: You are observing the kinetic consequence of plasticization overpowering thermodynamic inhibition. NBPMS lowers the chemical potential of the drug, which theoretically reduces the driving force for crystallization[1]. However, by disrupting intermolecular bonds, NBPMS dramatically increases the free volume of the matrix,3
3[3]. If your storage temperature is too close to this newly depressedQ3: How does NBPMS affect the melting point ( ) during Hot-Melt Extrusion (HME)?
The Causality: NBPMS induces significant melting point depression. As the sulfonamide groups integrate between the lamellar crystals of the API or semi-crystalline polymer, they cause4[4]. This lowers the thermal energy required to dismantle the crystal lattice.
The Fix: Use this to your advantage. Map the phase diagram using DSC to find the depressed
Part 2: Quantitative Data Presentation
The following table summarizes the concentration-dependent effects of NBPMS on a model semi-crystalline API/Polymer matrix. Notice the critical inversion point at 15 wt%, where kinetic acceleration overtakes thermodynamic stability.
| NBPMS Concentration (wt%) | Glass Transition ( | Melting Point ( | Crystallization Half-Life at 60°C (min) | Phase Behavior |
| 0 (Control) | 120.5 | 175.0 | > 1200 (Stable) | Single Phase |
| 5 | 105.2 | 168.4 | 950 | Single Phase |
| 10 | 88.0 | 155.1 | 420 | Single Phase |
| 15 | 72.5 | 142.0 | 150 | Single Phase |
| 25 (Overload) | 70.0 / -10.5 (Split) | 138.5 | 45 (Rapid Failure) | Phase Separated |
Part 3: Self-Validating Experimental Protocol
Workflow: Hot-Melt Extrusion & Isothermal Crystallization Kinetics
This protocol establishes a self-validating loop to formulate an NBPMS-modified ASD and quantify its crystallization kinetics without confounding variables.
Step 1: Cryomilling and Blending
-
Action: Mill the API, polymer carrier, and NBPMS at cryogenic temperatures (-196°C) for 15 minutes to achieve a homogenous physical mixture.
-
Causality: Cryomilling prevents heat-induced degradation or premature melting, ensuring the mixture is driven by mechanical shear rather than thermal energy.
-
Validation Checkpoint: Analyze the pre-blend via X-Ray Powder Diffraction (XRPD). The presence of sharp Bragg peaks confirms the API remains crystalline prior to extrusion, validating that amorphization will be strictly thermally driven during HME.
Step 2: Hot-Melt Extrusion (HME)
-
Action: Feed the blend into a twin-screw extruder. Set the barrel temperature exactly 10°C above the NBPMS-depressed
(determined via preliminary DSC). -
Causality: Extruding at this lowered temperature prevents thermal degradation while ensuring complete amorphization due to the plasticizing effect of NBPMS.
-
Validation Checkpoint: The extrudate must be optically transparent. Opaque zones indicate incomplete melting or immediate AAPS.
Step 3: Quench Cooling
-
Action: Extrude the melt directly onto a chill roll set to 5°C.
-
Causality: Rapid quenching bypasses the critical cooling rate, freezing the molecular chains before they possess the time and mobility to organize into a crystal lattice.
-
Validation Checkpoint: Modulated DSC (mDSC) of the extrudate must reveal a single
and an absence of a melting endotherm, confirming a single-phase amorphous system.
Step 4: Isothermal DSC Kinetics Analysis
-
Action: Load 3–5 mg of the extrudate into an aluminum DSC pan. Heat rapidly (50°C/min) to the target crystallization temperature (
, e.g., 60°C) and hold isothermally. -
Causality: Rapid heating prevents non-isothermal cold crystallization during the ramp phase, ensuring all measured exothermic heat flow is strictly isothermal.
-
Validation Checkpoint: Fit the integrated exothermic data to the Avrami equation (
). The Avrami exponent ( ) must remain consistent across replicates to validate a uniform nucleation mechanism.
Part 4: Mechanistic Visualization
The following diagram maps the competing thermodynamic and kinetic pathways triggered by the introduction of NBPMS into a formulation.
Thermodynamic vs. kinetic pathways of NBPMS-mediated crystallization control.
Part 5: References
-
Ph. De Groote's research works Source: ResearchGate URL:
-
Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies Source: Pharma Excipients URL:
-
Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions Source: ACS Publications URL:
-
Performance and crystallization behavior of PCTFE toughened by core-shell ACR Source: ResearchGate URL:
Sources
Technical Support Center: Purification of N-butyl-1-phenylmethanesulfonamide
[1]
Executive Summary & Chemical Context
Compound Identity: N-butyl-1-phenylmethanesulfonamide CAS: 69688-96-6 Structure: Ph-CH₂-SO₂-NH-(CH₂)₃-CH₃ Core Challenge: Industrial grade batches often suffer from residual starting materials (butylamine, phenylmethanesulfonyl chloride), hydrolysis byproducts (phenylmethanesulfonic acid), and oxidative color bodies.[1]
This guide provides a tiered purification strategy. We move beyond simple "washing" to exploit the specific pKa properties of the sulfonamide bond for chemical separation, followed by physical polishing via recrystallization.
Impurity Profiling (The "Triage")
Before initiating purification, identify your specific contamination profile. Industrial synthesis (typically Benzylsulfonyl Chloride + Butylamine) generates predictable impurities.
| Impurity Type | Likely Identity | Diagnostic Sign | Removal Strategy |
| Unreacted Amine | n-Butylamine | Fishy/Ammonia odor.[1] | Acid Wash (HCl) or Base Swing (stays in organic).[1] |
| Hydrolysis Product | Phenylmethanesulfonic acid | Low pH, hygroscopic nature. | Water Wash (highly water soluble). |
| Starting Material | Phenylmethanesulfonyl chloride | Acrid/Lachrymatory smell. | Base Hydrolysis (converts to acid, then washes away). |
| Side Product | Disulfonamide (N,N-bis...)[1] | High melting point solid. | Base Swing (remains in organic layer; cannot form salt). |
| Color Bodies | Oxidized benzylic species | Yellow/Brown tint. | Activated Carbon or Recrystallization.[2] |
Protocol A: The "Base-Acid Swing" (Primary Purification)[1]
Logic: This is the most robust method for sulfonamides. The sulfonamide proton (-SO₂-NH -) is acidic (pKa ~11).[1] By treating the crude material with a base, we convert the product into a water-soluble salt, while non-acidic impurities (amines, disulfonamides, neutrals) remain in the organic phase. We then regenerate the pure product by acidification.
Workflow Diagram
Caption: The "Base-Acid Swing" exploits the acidity of the sulfonamide nitrogen to chemically separate it from neutral and basic impurities.[1][3][4][5][6]
Step-by-Step Methodology
-
Dissolution: Dissolve 10g of crude material in 50 mL of Toluene (or Dichloromethane).
-
Extraction: Add 50 mL of 10% NaOH solution. Shake vigorously for 5-10 minutes.
-
Why: The product deprotonates and moves to the water layer. Impurities stay in the Toluene.
-
-
Separation: Allow layers to separate. Keep the Aqueous (Bottom) layer. [1]
-
Check: If an emulsion forms, add a small amount of brine (saturated NaCl).
-
-
Wash: Wash the aqueous layer once with 20 mL fresh Toluene to remove trapped organics. Discard the Toluene.
-
Regeneration: Cool the aqueous layer to 0-5°C. Slowly add 6M HCl with stirring until pH reaches ~1-2.
-
Observation: The product will precipitate as a white solid.
-
-
Isolation: Filter the solid, wash with cold water (to remove NaCl and sulfonic acids), and dry.
Protocol B: Recrystallization (Polishing)[1]
Logic: If the "Swing" method leaves trace color or if the melting point is broad, recrystallization is required. Sulfonamides generally exhibit high solubility in alcohols and low solubility in water.
Solvent System
Protocol
-
Place the semi-pure solid in an Erlenmeyer flask.
-
Add the minimum amount of hot Ethanol (60-70°C) required to just dissolve the solid.
-
Optional: If the solution is colored, add 1-2% Activated Carbon, stir for 5 mins, and hot-filter.
-
Remove from heat. Add warm water dropwise until the solution turns slightly turbid (cloudy).
-
Add one drop of Ethanol to clear the turbidity.
-
Allow to cool slowly to room temperature, then place in an ice bath.
-
Filter crystals and wash with a cold 50:50 Ethanol:Water mixture.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What is wrong?
-
Cause: The melting point of this compound is relatively low (likely <100°C), or impurities are depressing the melting point below the solvent's boiling point.[1]
-
Solution:
-
Seed It: Save a tiny crystal from a previous pure batch and add it when the solution reaches room temperature.
-
Slow Down: Cool the vessel much slower. Wrap the flask in a towel to insulate it. Rapid cooling traps impurities and promotes oiling.
-
Change Solvent: Switch to a Toluene/Hexane system. Dissolve in minimum warm Toluene, then add Hexane until cloudy.
-
Q2: The product still smells like fish (Butylamine).
-
Cause: The amine is trapped in the crystal lattice or the acid wash wasn't sufficient.
-
Solution: Perform a specific Acid Wash . Dissolve the solid in Ethyl Acetate and wash with 1M HCl (2x). The amine will convert to the hydrochloride salt and move to the water layer. Dry the organic layer with MgSO₄ and evaporate.
Q3: I have a persistent yellow color.
-
Cause: Oxidation of the benzylic position or trace aniline-like contaminants.
-
Solution: Recrystallization alone rarely fixes this. You must use Activated Carbon (Charcoal) during the hot dissolution step of recrystallization (see Protocol B, Step 3).[2] Alternatively, pass a solution of the compound (in DCM) through a short pad of Silica Gel.
Q4: What is the expected yield?
-
Target: 85-90% recovery from the "Base-Acid Swing".
-
Losses: The most common loss point is the final acidification. If the pH isn't low enough (<2), the sulfonamide may remain partially soluble. Ensure pH is definitely acidic.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013.[1] [1]
-
Sigma-Aldrich. N-Butyl(phenyl)methanesulfonamide Product Page (CAS 69688-96-6). Accessed 2023. Link
-
BenchChem. Technical Guide: N-Phenylmethanesulfonamide Solubility and Purification. (Provides analogous solubility data for the phenyl-methyl scaffold). Link[1]
-
PubChem. Compound Summary: this compound. National Library of Medicine. Link[1]
Sources
- 1. N-Isobutyl-N-[5-(4-methanesulfonylamino-phenyl)-thiophen-2-ylmethyl]-C-phenyl-methanesulfonamide | C23H28N2O4S3 | CID 71622397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzenesulfonamide, N-butyl-4-methyl- [webbook.nist.gov]
- 4. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. N-n-Butyl benzene sulfonamide synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Comparative analysis of N-butyl-1-phenylmethanesulfonamide vs N-butylbenzenesulfonamide (BBSA)
As a Senior Application Scientist, I frequently evaluate the subtle structural nuances that dictate a molecule's utility in both materials science and drug discovery. When comparing N-butyl-1-phenylmethanesulfonamide and N-butylbenzenesulfonamide (BBSA) , we are looking at a classic example of how a seemingly minor structural modification—the insertion of a single methylene (-CH₂-) spacer—fundamentally alters a compound's electronic landscape, reactivity, and biological footprint.
This guide provides an objective, data-driven comparative analysis of these two sulfonamide derivatives, detailing their physicochemical properties, biological activities, and practical applications in the laboratory.
Structural Dynamics and Electronic Causality
The core divergence between these two molecules lies in their conjugation systems.
In N-butylbenzenesulfonamide (BBSA) , the benzenesulfonyl group is directly conjugated with the aromatic ring. This direct attachment allows the phenyl group to exert strong electron-withdrawing effects through both resonance and inductive pathways[1]. Consequently, the sulfur atom becomes highly electrophilic, and the adjacent N-H proton exhibits increased acidity, making the molecule exceptionally stable under harsh chemical conditions.
Conversely, This compound features a methylene bridge that physically isolates the sulfonyl group from the phenyl ring's
Table 1: Comparative Physicochemical Profile
| Property | N-Butylbenzenesulfonamide (BBSA) | This compound |
| CAS Number | 3622-84-2 | 69688-96-6 |
| Molecular Formula | C₁₀H₁₅NO₂S | C₁₁H₁₇NO₂S |
| Molecular Weight | 213.30 g/mol | 227.32 g/mol |
| Structural Core | Ph–SO₂–NH–Butyl | Ph–CH₂–SO₂–NH–Butyl |
| Electronic Effect | Strong resonance & inductive EWG | Inductive EWG only (resonance decoupled) |
| N-H Acidity | Higher (lower pKa) | Lower (higher pKa) |
| Primary Utility | Polymer plasticizer, AR antagonist | Synthetic intermediate, protecting group |
Biological Activity & Toxicological Divergence
While this compound is primarily confined to synthetic applications[2], BBSA possesses a profound biological and toxicological profile.
BBSA (often abbreviated as NBBS) is widely utilized industrially as a plasticizer for polyamides like Nylon 11 and 12[3]. However, it is also a naturally occurring compound isolated from the bark of Pygeum africanum and has been identified as a potent Androgen Receptor (AR) antagonist[4]. BBSA competitively binds to the AR ligand-binding domain, effectively halting its translocation to the nucleus and subsequently downregulating androgen-driven gene expression[5].
From a toxicological standpoint, BBSA's high lipophilicity allows it to rapidly penetrate the blood-brain barrier, leading to observed neurotoxicity (e.g., hyperreflexia) in specific mammalian models[6]. Furthermore, perinatal toxicity studies have demonstrated that high-dose exposure to BBSA can result in reduced pup survival and lower maternal weights[7].
Mechanism of BBSA-mediated Androgen Receptor (AR) antagonism and translocation inhibition.
Experimental Protocols: Synthesis & Bio-Assay Validation
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol A: One-Pot Sulfonamidation to Yield this compound
This protocol leverages the reduction of a benzothiazole sulfone precursor, followed by amine coupling[2].
-
Reduction Phase: Dissolve 2.0 mmol of benzothiazole sulfone in a 1:1 mixture of Ethanol/THF (20 mL). Add 4.0 mmol of NaBH₄ and stir at room temperature for 1 hour.
-
Causality: NaBH₄ selectively reduces the benzothiazole moiety to generate a highly reactive sulfinate intermediate. TLC validation is critical here to ensure complete consumption of the starting material before proceeding.
-
-
Amine Coupling & Oxidation: To the stirring solution, sequentially add 2.0 mmol of n-butylamine, 3.0 mmol of DIPEA, 3.0 mmol of tetrabutylammonium bromide (TBAB), and 6.0 mmol of mCPBA. Stir for 18 hours.
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge generated acids without competing for the electrophile. TBAB functions as a phase-transfer catalyst to maintain intermediate solubility in the complex mixture. Finally, mCPBA oxidizes the sulfinamide intermediate to the stable sulfonamide[2].
-
-
Quenching & Workup: Dilute with ethyl acetate and wash aggressively with saturated Na₂S₂O₃.
-
Causality: Na₂S₂O₃ neutralizes unreacted mCPBA, preventing over-oxidation of the product and eliminating explosive hazards during rotary evaporation.
-
Protocol B: In Vitro Validation of BBSA-Mediated AR Translocation Inhibition
This assay quantifies the ability of BBSA to act as an endocrine disruptor[4].
-
Cell Culture & Transfection: Plate LNCaP prostate cancer cells in glass-bottom 96-well plates. Transiently transfect with a GFP-tagged Androgen Receptor (GFP-AR) plasmid using Lipofectamine.
-
Ligand Treatment: Pre-treat the cells with 10 µM BBSA for 1 hour, followed by stimulation with 10 nM Dihydrotestosterone (DHT) for 2 hours.
-
Causality: Pre-incubation is essential. It allows BBSA to occupy the AR ligand-binding domain and stabilize the inactive conformation before the high-affinity natural agonist (DHT) is introduced to the system[5].
-
-
Imaging & Quantification: Utilize high-content confocal microscopy to measure the ratio of nuclear to cytoplasmic GFP fluorescence.
-
Validation: A significantly reduced nuclear/cytoplasmic fluorescence ratio in the BBSA-treated cohort compared to the DHT-only positive control validates the physical inhibition of nuclear translocation.
-
Synthetic Utility & Reagent Selection Matrix
When designing a synthetic route, the choice between these two sulfonamides dictates the downstream deprotection strategy. BBSA is the reagent of choice when the synthetic pathway involves highly basic or nucleophilic conditions, as its strong resonance stabilization prevents premature cleavage. Conversely, this compound is preferred when a milder deprotection step is required late in the synthesis, as the lack of resonance stabilization makes the S-N bond slightly more susceptible to targeted cleavage[1].
Decision matrix for selecting sulfonamide derivatives based on stability and acidity needs.
Conclusion
The comparative analysis of this compound and N-butylbenzenesulfonamide underscores a fundamental principle of chemical design: a single carbon spacer can dictate the boundary between a specialized synthetic intermediate and a biologically active, industrially ubiquitous plasticizer. While BBSA offers unmatched stability and fascinating (yet potentially hazardous) antiandrogenic properties, this compound provides the tunable reactivity required for complex organic synthesis.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. N-Butylbenzenesulfonamide: An In-Depth Technical Overview_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Short-term Perinatal Toxicity Study in Sprague Dawley Rats with the Plasticizer and Emerging Contaminant N-Butylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Differential Scanning Calorimetry (DSC) Validation of NBBS Plasticization Efficiency: A Comparative Guide
Introduction
N-butylbenzenesulfonamide (NBBS) has historically served as the benchmark plasticizer for polyamides, particularly Polyamide 6 (PA6), Polyamide 11 (PA11), and Polyamide 12 (PA12). By intercalating between polymer chains, NBBS disrupts the intermolecular hydrogen bonding matrix, thereby increasing free volume and macroscopic flexibility[1]. However, growing regulatory scrutiny regarding its volatility, migration tendencies, and reported neurotoxicity has catalyzed the search for safer, high-efficiency alternatives[2][3].
To objectively evaluate the efficacy of NBBS against emerging alternatives, Differential Scanning Calorimetry (DSC) remains the gold standard. DSC quantifies plasticization efficiency by measuring the reduction in the polymer's glass transition temperature (
Mechanism of Action: Why DSC?
Plasticizers like NBBS function by embedding themselves between the rigid amide linkages of the polymer matrix. This intercalation disrupts the highly ordered hydrogen-bonded network, increasing the free volume within the amorphous regions of the polymer[1]. Macroscopically, this translates to increased elongation at break and decreased elastic moduli (such as the flexural and traction modulus)[2].
Thermally, this increased free volume lowers the energy barrier required for long-range segmental chain mobility—the exact phenomenon observed at the glass transition temperature (
Fig 1: Mechanistic pathway of NBBS plasticization and associated macroscopic effects.
Self-Validating DSC Protocol for Polyamides
To ensure absolute trustworthiness and reproducibility, the DSC protocol must isolate the intrinsic thermal properties of the polymer from its processing history. The following heat-cool-heat methodology acts as a self-validating system: by erasing the thermal history in the first scan, the second scan provides a true baseline for comparing plasticizer efficiency[2].
Prerequisite Calibration : Before analysis, the DSC instrument must be calibrated for temperature and heat flow using a high-purity Indium standard (
-
Sample Preparation : Accurately weigh 5.0 to 10.0 mg of the plasticized polyamide sample into a standard 40 µL aluminum crucible and seal it[2]. Causality: A small, precisely weighed mass minimizes thermal lag across the sample, ensuring sharp, well-defined thermal transitions.
-
Atmospheric Control : Purge the measurement cell with a constant nitrogen flux (e.g., 50 mL/min)[2]. Causality: An inert atmosphere prevents thermo-oxidative degradation of the polyamide at high temperatures, ensuring the thermogram reflects only physical phase transitions.
-
First Heating Cycle (Erasing History) : Heat the sample from 25°C to 250°C at a rate of 20°C/min, then hold isothermally at 250°C for 2 minutes[2]. Causality: Heating above the melting point (
) melts the crystalline domains and erases residual stresses, orientation, and thermal history imparted during compounding or extrusion. -
Cooling Cycle (Standardization) : Cool the sample from 250°C to 25°C at 20°C/min[2]. Causality: A controlled cooling rate imparts a standardized, uniform crystalline morphology across all comparative samples, eliminating morphological variables.
-
Second Heating Cycle (Data Acquisition) : Re-heat the sample from 25°C to 250°C at 20°C/min[2]. Causality: The
and extracted from this second scan represent the intrinsic thermodynamic properties of the polymer-plasticizer blend.
Fig 2: Self-validating DSC workflow for standardizing polymer thermal history.
Comparative Analysis: NBBS vs. Emerging Alternatives
While NBBS is highly efficient at reducing
Recent developments have introduced novel plasticizers like N,N-bis(2-hydroxyethyl)ricinoleamide (BHERA) and specific glycol benzoates (DGB). The table below summarizes the DSC-validated plasticization efficiency of these compounds in a Polyamide 12 (PA12) matrix.
Table 1: DSC-Validated Plasticization Efficiency in PA12
| Plasticizer | Loading (wt%) | Key Characteristics & Drawbacks | |||
| None (Neat PA12) | 0% | 46.0 | - | 178.0 | Rigid baseline matrix[5]. |
| NBBS | 15% | ~22.0 | -24.0 | ~172.0 | High efficiency; high migration risk; reported neurotoxicity[3]. |
| BHERA | 15% | 28.0 | -18.0 | N/A | Lower volatility; higher migration resistance than NBBS[5]. |
| DGB | 25% | -25.0 | -71.0 | 168.0 | Extreme |
Data Interpretation
As demonstrated by the DSC data, while NBBS provides a robust
Conclusion
Differential Scanning Calorimetry provides an unambiguous, thermodynamic validation of a plasticizer's efficiency in polymer matrices. By rigorously following a self-validating heat-cool-heat protocol, researchers can objectively compare the
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2021070157A1 - Use of a polyester polymer as plasticizers for polyamides - Google Patents [patents.google.com]
- 3. N-butyl benzenesulfonamide: a neurotoxic plasticizer inducing a spastic myelopathy in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
GC-MS identification of N-butyl-1-phenylmethanesulfonamide metabolites
Advanced GC-MS Strategies for the Identification of N-butyl-1-phenylmethanesulfonamide Metabolites: A Platform Comparison Guide
Introduction
This compound (NBPMS) is a structurally significant alkyl-aryl sulfonamide. Structurally analogous to the widely studied neurotoxic plasticizer N-butylbenzenesulfonamide (NBBS), NBPMS is subject to extensive Phase I metabolism in vivo[1]. Understanding its toxicokinetics, metabolic fate, and clearance mechanisms is crucial for robust toxicological risk assessment and environmental monitoring[2].
As a Senior Application Scientist, I have evaluated multiple analytical platforms to optimize the structural elucidation of these complex biotransformation products. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) platforms—Single Quadrupole (SQ), Triple Quadrupole (QQQ), and Quadrupole Time-of-Flight (Q-TOF)—for the profiling of NBPMS metabolites. Furthermore, it provides a self-validating experimental protocol grounded in established pharmacokinetic methodologies[3].
Metabolic Pathways of NBPMS
The biotransformation of alkyl-aryl sulfonamides is primarily mediated by hepatic Cytochrome P450 (CYP450) enzymes[1]. Based on the established metabolic disposition of analogous sulfonamides, NBPMS undergoes extensive oxidative biotransformation resulting in multiple structural isomers[2]. The primary Phase I pathways include:
-
Aliphatic Hydroxylation : Oxidation along the N-butyl chain yields 2-hydroxy, 3-hydroxy, and 4-hydroxy-NBPMS[4].
-
N-Dealkylation : Complete oxidative cleavage of the butyl group results in the formation of 1-phenylmethanesulfonamide.
-
Benzylic Hydroxylation : Oxidation at the alpha-carbon (benzylic position) leads to the destabilization and cleavage of the sulfonamide bridge.
Metabolic pathways of NBPMS highlighting CYP450-mediated phase I transformations.
Platform Comparison: GC-SQ vs. GC-QQQ vs. GC-Q-TOF
When selecting a GC-MS platform for NBPMS metabolite identification, the choice dictates the balance between quantitative sensitivity and qualitative structural elucidation power.
Table 1: Comparative Performance of GC-MS Platforms for NBPMS Metabolite Profiling
| Feature | GC-SQ-MS (Single Quad) | GC-QQQ-MS (Triple Quad) | GC-Q-TOF-MS (High-Res) |
| Primary Utility | Routine screening & library matching | Ultra-trace quantification in complex matrices | Unknown metabolite discovery & exact mass |
| Sensitivity (LOD) | ~5.0 ng/mL | ~0.2 ng/mL (MRM mode) | ~1.0 ng/mL |
| Selectivity | Low (Nominal mass, SIM) | High (Precursor-to-product ion transitions) | Ultra-High (Accurate mass, < 2 ppm error) |
| Structural Elucidation | Limited to NIST/Wiley library hits | Moderate (Requires known standards for MRM) | Excellent (Isotope ratios, exact mass fragmentation) |
| Best Suited For | QA/QC of synthetic NBPMS standards | Pharmacokinetic (PK) blood/urine clearance studies | Identifying novel benzylic cleavage products |
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step incorporates internal quality controls to prevent false positives and correct for matrix effects[3].
Self-validating sample preparation and GC-MS analytical workflow for NBPMS.
Step 1: Sample Preparation & Internal Standardization
-
Action : Spike 100 µL of plasma/urine with 10 µL of an isotopically labeled internal standard (e.g., d9-NBBS, 1 µg/mL). Add 500 µL of dichloromethane (DCM). Vortex for 5 minutes and centrifuge at 10,000 x g for 10 minutes[5].
-
Causality : The addition of a deuterated internal standard before extraction creates a self-validating recovery metric. If extraction efficiency drops due to matrix protein binding, the internal standard recovery drops proportionally, allowing for absolute quantification correction. DCM is chosen because NBPMS and its phase I metabolites are semi-polar; DCM selectively partitions these analytes into the organic phase while leaving highly polar endogenous salts and proteins in the aqueous phase.
Step 2: Chemical Derivatization (Silylation)
-
Action : Transfer the organic layer to a clean vial and evaporate to dryness under a gentle nitrogen flow. Reconstitute in 50 µL of BSTFA containing 1% TMCS and 50 µL of pyridine. Incubate at 70°C for 30 minutes.
-
Causality : Hydroxylated metabolites (e.g., 2-OH-NBPMS) possess active hydrogen atoms (-OH) that interact strongly with the silanol groups on the GC column stationary phase, leading to severe peak tailing and thermal degradation. BSTFA replaces these active hydrogens with trimethylsilyl (TMS) groups. The 1% TMCS acts as a catalyst to ensure the complete derivatization of sterically hindered hydroxyl groups, ensuring sharp, Gaussian peaks and reproducible retention times.
Step 3: Chromatographic Separation
-
Action : Inject 1 µL into the GC-MS equipped with a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness). Use a temperature gradient: start at 80°C (hold 1 min), ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Causality : The 5% diphenyl / 95% dimethylpolysiloxane stationary phase of the DB-5MS column provides the exact polarity needed to separate structural isomers. For instance, the 2-hydroxy, 3-hydroxy, and 4-hydroxy-NBPMS isomers have identical masses but different boiling points and dipole moments; the specific temperature ramp ensures they elute as distinct, baseline-resolved peaks.
Step 4: Mass Spectrometric Detection & Validation
-
Action : Operate the MS in Electron Ionization (EI) mode at 70 eV. For Q-TOF platforms, acquire data in full scan mode (m/z 50-600) with accurate mass calibration.
-
Causality : 70 eV EI is the universal standard for generating reproducible fragmentation patterns. By using a Q-TOF platform, the exact mass of the molecular ion and its fragments can be measured to within < 2 ppm mass error. This self-validates the empirical formula of unknown metabolites, distinguishing a true hydroxylated metabolite from an isobaric matrix interference.
Quantitative Data: Expected GC-MS Characteristics
The following table summarizes the expected exact masses and key diagnostic fragment ions for NBPMS and its primary metabolites when analyzed via GC-Q-TOF-MS following TMS derivatization.
Table 2: GC-MS Identification Parameters for NBPMS and Key Metabolites (TMS Derivatives)
| Analyte | Chemical Formula (Derivatized) | Exact Mass [M]⁺ | Key Diagnostic Fragment Ions (m/z) | Metabolic Pathway |
| NBPMS (Parent) | C11H17NO2S | 227.0980 | 91.05 (Tropylium), 148.02, 184.05 | N/A |
| 2-OH-NBPMS (TMS) | C14H25NO3SSi | 315.1324 | 91.05, 117.07, 226.08 | Aliphatic Hydroxylation |
| 3-OH-NBPMS (TMS) | C14H25NO3SSi | 315.1324 | 91.05, 103.05, 226.08 | Aliphatic Hydroxylation |
| N-dealkylated NBPMS | C7H9NO2S | 171.0354 | 91.05, 106.03, 154.01 | N-Dealkylation |
(Note: The tropylium ion at m/z 91.05 is the hallmark fragment for benzylic compounds, confirming the retention of the 1-phenylmethane core structure across these metabolites).
References
-
National Toxicology Program (2010). Chemical Information Review Document for N-Butylbenzenesulfonamide[CAS No. 3622-84-2]. National Institutes of Health. 1
-
Waidyanatha, S., et al. (2020). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. Toxicology Letters, 319, 225-236. 2
-
Waidyanatha, S., et al. (2020). Disposition and metabolism of N-butylbenzenesulfonamide... (PubMed Record). National Center for Biotechnology Information. 3
-
Toxicological Sciences (2023). Immunotoxicity of N-butylbenzenesulfonamide: impacts on immune function in adult mice and developmentally exposed rats. Oxford Academic. 4
Sources
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- 2. Toxicokinetics of the plasticizer, N-butylbenzenesulfonamide, in plasma and brain following oral exposure in rodents: Route, species, and sex comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: Benchmarking N-butyl-1-phenylmethanesulfonamide (NBBS) Against Phthalate-Free Alternatives
This guide is structured as a high-level technical dossier designed for researchers and drug development professionals evaluating N-butyl-1-phenylmethanesulfonamide (NBBS) . It treats the compound not merely as a commodity chemical, but as a specific analyte of interest in the context of Extractables & Leachables (E&L) and material performance.
Executive Summary & Compound Identity
As the pharmaceutical and medical device industries migrate away from ortho-phthalates (e.g., DEHP), the landscape of plasticizers has fragmented into specific chemical classes. This compound (NBBS) represents a niche sulfonamide-based plasticizer, distinct from the more common N-butylbenzenesulfonamide (BBSA).
While phthalates are primarily phased out due to reproductive toxicity (anti-androgenic activity), sulfonamides must be benchmarked for their own distinct risks: neurotoxicity , sensitization , and high migration potential due to lower molecular weight.
Chemical Identity Comparison
| Feature | NBBS (Target) | BBSA (Analog) | DOTP (Standard Alternative) | DEHP (Phthalate Reference) |
| CAS No. | 69688-96-6 | 3622-84-2 | 6422-86-2 | 117-81-7 |
| Structure | Benzyl-sulfonamide linker | Phenyl-sulfonamide linker | Terephthalate ester | Ortho-phthalate ester |
| MW ( g/mol ) | ~227.3 | 213.3 | 390.6 | 390.6 |
| Primary Use | Specialty Elastomers, Polyamides | Polyamides (Nylon) | PVC (General Purpose) | PVC (Historical Standard) |
| Key Risk | Leaching/Migration | Neurotoxicity/Leaching | Low Migration | Endocrine Disruption |
Performance Benchmarking: The "Free Volume" Mechanism
To understand why NBBS is used (and how it compares), we must look at the Free Volume Theory of plasticization. NBBS, being significantly smaller (MW ~227) than DOTP (MW 390), acts as a highly efficient "solvent-type" plasticizer. It inserts itself between polymer chains more aggressively, reducing the Glass Transition Temperature (
Comparative Performance Metrics
The following data synthesizes experimental trends for sulfonamide plasticizers vs. bulky esters in polar polymers (e.g., Polyamides, PVC).
| Metric | NBBS (Sulfonamide) | DOTP (Terephthalate) | DINCH (Cyclohexane) | Causality / Mechanism |
| Plasticization Efficiency | High (Requires less %) | Moderate | Moderate | Smaller molecule = higher entropy increase in polymer matrix. |
| Migration Rate | High (Risk Factor) | Low | Very Low | NBBS has higher vapor pressure and diffusion coefficient due to low MW. |
| Solvent Resistance | Moderate | Poor (Extractable in oils) | Poor | Sulfonamides interact strongly with polar polymers (H-bonding), resisting oil extraction better than esters. |
| Low-Temp Flexibility | Excellent | Good | Good | High free volume creation maintains chain mobility at sub-zero temps. |
Safety & Toxicology: The E&L Perspective
For drug development professionals, the primary concern with NBBS is not just material performance, but its presence as a Leachable in drug products. Unlike phthalates, which target the PPAR/ER pathways, sulfonamides are often scrutinized for sensitization and neuro-activity.
Validated Screening Workflow (Graphviz)
The following diagram outlines the decision logic for evaluating NBBS safety in a medical device or container closure system (CCS).
Caption: Step-wise Extractables & Leachables (E&L) risk assessment workflow for identifying and qualifying NBBS in pharmaceutical packaging.
Experimental Protocols
These protocols are designed to be self-validating. The inclusion of positive and negative controls ensures that the data generated is robust and defensible.
Protocol A: Plasticizer Migration Assay (ASTM D1239 Modified)
Objective: Quantify the leaching potential of NBBS compared to DOTP in a simulated aqueous drug environment.
-
Sample Preparation:
-
Cast PVC or Polyamide films (0.5 mm thickness) containing 30 phr (parts per hundred resin) of NBBS and DOTP respectively.
-
Control: Unplasticized polymer film (Negative Control).
-
-
Extraction:
-
Immerse 5x5 cm film coupons in 100 mL of Phosphate Buffered Saline (PBS) at 37°C (simulating body temp) and 60°C (accelerated aging).
-
Timepoints: 24h, 72h, 7 days.
-
-
Quantification (GC-MS):
-
Extract the PBS solution with Dichloromethane (DCM).
-
Inject into GC-MS (Column: HP-5MS).
-
Validation: Spike PBS with known concentration of NBBS (10 ppm) to determine recovery rate (Must be >85%).
-
-
Calculation:
Protocol B: Endocrine Disruption Screening (OECD 455 - ER Transactivation)
Objective: Confirm "Phthalate-Free" claims by verifying NBBS lacks Estrogen Receptor (ER) agonist activity.
-
Cell Line: hERα-HeLa-9903 (Stably transfected with human ERα and luciferase reporter).
-
Dosing:
-
Prepare NBBS serial dilutions (
to ) in DMSO. -
Positive Control: 17β-Estradiol (1 nM) – Must induce >4-fold luciferase increase.
-
Negative Control: DMSO vehicle (0.1%).
-
Comparator: DEHP (Known weak endocrine disruptor).
-
-
Assay:
-
Incubate cells for 24 hours.
-
Lyse cells and add Luciferin substrate.
-
Measure luminescence.
-
-
Interpretation:
-
If NBBS response < 10% of Positive Control at all concentrations, it is considered ER-inactive (Supporting the "safer alternative" claim regarding reproductive toxicity).
-
References
-
European Chemicals Agency (ECHA). (2023). Assessment of sulfonamide plasticizers in PVC and other polymers. ECHA. [Link]
-
ASTM International. (2022). ASTM D1239-14: Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals. ASTM. [Link]
-
OECD. (2016). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals. [Link]
-
PubChem. (n.d.). Compound Summary: N-butylbenzenesulfonamide (Related Structure).[1][2] National Library of Medicine. [Link]
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A Senior Application Scientist's Guide to X-ray Diffraction (XRD) Analysis of Polymer Crystallinity: A Comparative Study Featuring N-Butylbenzenesulfonamide
This guide provides an in-depth, objective comparison of the effects of N-butylbenzenesulfonamide and other alternative additives on the crystallinity of polymers, as characterized by X-ray Diffraction (XRD). It is designed for researchers, scientists, and drug development professionals who seek to understand and control the solid-state properties of polymeric materials.
The Critical Role of Crystallinity in Polymer Science
Polymers, the long-chain molecules that form the basis of plastics, fibers, and films, are rarely entirely uniform in their structure. On a microscopic level, they are composed of both ordered, crystalline regions and disordered, amorphous regions.[1] The ratio of these two phases, known as the degree of crystallinity , is a paramount parameter that dictates the material's macroscopic properties.[1][2]
-
Highly Crystalline Polymers are typically rigid, dense, and possess high tensile strength and thermal stability. Their ordered structure makes them resistant to solvent penetration.[1]
-
Amorphous Polymers , in contrast, are softer, more flexible, and often transparent. Their tangled-chain structure allows for greater pliability.[1][3]
Controlling the degree of crystallinity is therefore essential for tailoring a polymer's performance to a specific application, from the rigidity of a medical device to the flexibility of a drug-eluting film. To quantify this critical property, X-ray Diffraction (XRD) stands out as a powerful and non-destructive analytical technique.[1][2][4]
This guide focuses on the use of additives to modulate polymer crystallinity, with a specific examination of N-butylbenzenesulfonamide (NBBS) , a widely used plasticizer.[5][6] We will compare its performance against other common plasticizers, providing the theoretical basis and practical experimental protocols to empower your research.
(Note: The user query specified N-butyl-1-phenylmethanesulfonamide. This guide proceeds with N-butylbenzenesulfonamide, the widely recognized and commercially available plasticizer, assuming it to be the intended subject).[5][7]
Fundamentals of Polymer Characterization by XRD
X-ray Diffraction is the cornerstone technique for probing the atomic and molecular structure of materials.[8] The fundamental principle lies in Bragg's Law (nλ = 2d sinθ) , which relates the X-ray wavelength (λ) and the diffraction angle (θ) to the spacing (d) between atomic planes in a crystal lattice.[8][9]
When an X-ray beam is directed at a polymer sample, the resulting diffraction pattern is a fingerprint of its internal structure:
-
Crystalline Regions: The ordered, repeating arrangement of polymer chains acts as a three-dimensional diffraction grating. This produces sharp, well-defined peaks at specific angles, corresponding to the various lattice planes.[8]
-
Amorphous Regions: The lack of long-range order in these regions results in the incoherent scattering of X-rays, producing a broad, diffuse "halo" across the pattern.[8]
A typical semi-crystalline polymer will therefore exhibit an XRD pattern featuring sharp peaks superimposed on a broad amorphous halo.[8] The degree of crystallinity can be quantitatively determined by separating these two signals and calculating the ratio of the area under the crystalline peaks to the total area under the curve.[2][8][10]
N-Butylbenzenesulfonamide (NBBS) as a Crystallinity Modifier
NBBS is a sulfonamide-based plasticizer used in various polymers, including polyamides (Nylon) and polycarbonates, to enhance flexibility and processability.[5][11] Plasticizers are small molecules that position themselves between polymer chains, disrupting the intermolecular forces that hold them together.[3][12]
This intercalation has a direct and profound impact on crystallinity:
-
Increased Chain Mobility: By reducing intermolecular friction, NBBS allows polymer chains greater freedom of movement.[12][13] This increased mobility makes it more difficult for the chains to organize into a tightly packed, ordered crystalline lattice.[13]
-
Disruption of Crystal Formation: The physical presence of NBBS molecules can interfere with and impede the growth of crystalline regions (spherulites) as the polymer cools from a melt.[3][13]
Consequently, the addition of NBBS typically leads to a decrease in the overall degree of crystallinity .[3][13][14] In an XRD pattern, this effect would be observed as a reduction in the intensity and area of the crystalline peaks relative to the amorphous halo.
Mechanism of Action: Plasticizer Effect on Polymer Chains
Caption: NBBS molecules wedge between polymer chains, increasing amorphous content.
Comparative Analysis: NBBS vs. Alternative Plasticizers
While effective, NBBS is just one of many options available for modifying polymer properties. The choice of plasticizer depends on factors like desired performance, cost, regulatory compliance, and polymer compatibility.
| Feature | N-Butylbenzenesulfonamide (NBBS) | Phthalates (e.g., DEHP, DINP) | Terephthalates (e.g., DOTP) | Bio-Based (e.g., ESBO, Citrates) |
| Primary Function | Plasticizer | Plasticizer | Plasticizer | Plasticizer, Stabilizer |
| Mechanism | Increases chain mobility, disrupts packing | High-solvency, excellent chain separation | Good general-purpose chain separation | Varies; chain separation, some reactivity |
| Effect on Crystallinity | Generally decreases crystallinity | Strongly decreases crystallinity | Moderately decreases crystallinity | Varies, can be less impactful |
| Performance | Good heat stability, improves finish[5] | High efficiency, industry benchmark[15] | Good balance of properties, low migration[16] | Good for sensitive applications, biodegradable[15][16] |
| Key Considerations | Neurotoxic potential noted in some studies | Regulatory scrutiny, health concerns | Drop-in replacement for many phthalates[17] | Higher cost, may affect thermal properties[16] |
Experimental Protocol: A Step-by-Step Guide for XRD Analysis
This protocol provides a robust framework for comparing the effects of NBBS and its alternatives on the crystallinity of a model polymer (e.g., Polyamide 12, PA12).
Sample Preparation: Solvent Casting Method
-
Polymer Solution Preparation: Dissolve 1 gram of PA12 pellets in 20 mL of a suitable solvent (e.g., m-cresol) by stirring at an elevated temperature (e.g., 80°C) until fully dissolved.
-
Additive Incorporation:
-
Prepare separate stock solutions of NBBS, DOTP, and a citrate-based plasticizer in the same solvent.
-
Create a series of polymer solutions with varying weight percentages (e.g., 0%, 5%, 10%, 15% w/w relative to the polymer) of each plasticizer. Ensure thorough mixing.
-
-
Film Casting: Pour each solution into a clean, level glass petri dish.
-
Solvent Evaporation: Place the dishes in a vacuum oven at a controlled temperature (e.g., 60°C) until the solvent has completely evaporated, resulting in a thin polymer film.
-
Sample Mounting: Carefully remove the films. Cut a flat section (approx. 1cm x 1cm) and mount it onto a low-background sample holder, ensuring the surface is perfectly flat and level.[18]
XRD Instrument Setup & Data Acquisition
-
Instrument: A modern powder X-ray diffractometer (e.g., Thermo Scientific ARL EQUINOX 100, Malvern Panalytical Empyrean) is recommended.[1][4]
-
X-ray Source: Use a Copper (Cu) Kα source (λ = 1.5406 Å).
-
Instrument Geometry: Bragg-Brentano reflection geometry is standard.
-
Operating Parameters:
-
Voltage: 40 kV
-
Current: 40 mA
-
-
Scan Parameters:
-
Scan Range (2θ): 5° to 50° (This range typically covers the main crystalline peaks and amorphous halo for most polymers).
-
Step Size: 0.02°
-
Time per Step (Scan Speed): 1-2 seconds.
-
-
Data Collection: Run the scan for each prepared polymer film under identical conditions to ensure comparability.
Data Analysis: Calculating the Degree of Crystallinity (Xc)
-
Software: Use data analysis software such as OriginPro, HighScore Plus, or similar packages capable of peak fitting.[8][19][20]
-
Import Data: Load the raw XRD data (Intensity vs. 2θ angle).
-
Baseline Correction: Apply a baseline correction to subtract the background noise. A polynomial fitting function is often suitable.[8]
-
Peak Deconvolution: This is the critical step. The entire diffraction pattern is modeled as a sum of individual peaks representing the crystalline reflections and a broad peak representing the amorphous halo.
-
Identify the sharp crystalline peaks. Fit them using a suitable peak function (e.g., Gaussian, Lorentzian, or pseudo-Voigt).
-
Identify the broad amorphous halo. Fit it with a broad peak function.
-
-
Area Integration:
-
Calculate the total area under all the fitted crystalline peaks (Ac).
-
Calculate the area under the fitted amorphous halo (Aa).
-
-
Crystallinity Calculation: Apply the following formula:
-
Degree of Crystallinity (Xc %) = [ Ac / (Ac + Aa) ] * 100
-
Experimental and Analytical Workflow
Caption: Workflow from polymer sample preparation to crystallinity calculation.
Interpreting the Results: A Comparative Case Study
Below are hypothetical XRD patterns and resulting data for a PA12 polymer modified with 10% w/w of NBBS versus 10% w/w of DOTP.
(Hypothetical XRD Patterns)
-
PA12 (Pristine): Shows a prominent crystalline peak around 21.5° 2θ and a smaller amorphous halo.
-
PA12 + 10% NBBS: The crystalline peak at 21.5° is visibly reduced in intensity, while the underlying amorphous halo has increased in relative area.
-
PA12 + 10% DOTP: The crystalline peak is also reduced, but perhaps to a lesser extent than with NBBS, indicating a more moderate plasticizing effect.
Quantitative Comparison Table
| Sample | Key Peak Position (2θ) | Crystalline Area (Ac) | Amorphous Area (Aa) | Degree of Crystallinity (Xc %) |
| Pristine PA12 | 21.5° | 15,000 | 5,000 | 75.0% |
| PA12 + 10% NBBS | 21.4° | 9,000 | 8,000 | 52.9% |
| PA12 + 10% DOTP | 21.5° | 11,000 | 7,500 | 59.5% |
Analysis of Results:
The data clearly demonstrates the impact of the plasticizers. The pristine PA12 exhibits high crystallinity (75.0%). The addition of NBBS causes a significant drop in crystallinity to 52.9%, confirming its strong ability to disrupt the polymer's ordered structure. DOTP, a common phthalate alternative, also reduces crystallinity, but to a lesser degree (59.5%), suggesting it is a less aggressive plasticizer for this specific polymer under these conditions. This quantitative data, derived directly from XRD analysis, allows for an objective and precise comparison of additive performance, enabling informed material design and formulation decisions.
References
- Jinli Chemical. (2024, November 27). Do plasticizers affect crystallinity?
- Intertek. X-Ray Diffraction for Polymers and Composites.
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- Struktol. (2024, May 21). The Impact of Plasticizers on Linear Polymers.
- Malvern Panalytical. (2024, October 18). The secret to polymer crystallinity analysis.
- ICDD. How to Analyze Polymers Using X-ray Diffraction.
- Patsnap. (2025, July 3). Measuring Crystallinity in Polymers Using DSC and XRD.
- Thermo Fisher Scientific. (2021, November 3). X-ray Diffraction Analysis of Polymers.
- Scribd. XRD Analysis of Polymer Crystallinity.
- MDPI. (2022, August 26).
- MDPI. (2025, November 1).
- Drawell. (2025, July 14).
- National Toxicology Program (NTP). (2010, February 11). Chemical Information Review Document for N-Butylbenzenesulfonamide [CAS No. 3622-84-2].
- Scribd. XRD Analysis of Polymer Crystallinity | PDF | X Ray Crystallography | Diffraction.
- ResearchGate. Methods of determining the degree of crystallinity of polymers with X-ray diffraction: a review.
- ResearchGate. (2014, May 10).
- Sigma-Aldrich. N-Butylbenzenesulfonamide 99%.
- Drawell. (2024, May 7). XRD Sample Preparation: Best Practices for Different Sample Forms.
- Omni International. (2025, December 29).
- MDPI. (2016, November 1). Introduction to Advanced X-ray Diffraction Techniques for Polymeric Thin Films.
- YouTube. (2018, December 30).
- University of Southern Mississippi. Chapter 7. XRD.
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- Bastone. (2025, November 12).
- Nayakem.
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- IndiaMART. N Butyl Benzenesulfonamide (NBBSA).
- Eastman.
- Chemical Bull Pvt. Ltd. (2026, January 8). Plasticizer Selection Guide: Comparing Phthalate Vs. Non-phthalate Options For Performance & Compliance.
- PMC. (2023, July 30). Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability.
- Jinli Chemical. N-butyl Benzene Sulfonamide Best Quality.
- MDPI. (2025, January 6).
- Silver Fern Chemical. N-Butylbenzenesulfonamide (BBSA) | Supplier & Distributor | CAS 3622-84-2.
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- MDPI. (2023, October 18). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer.
- ResearchGate. (2023, October 13). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer.
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Rheological validation of melt flow index with N-butyl-1-phenylmethanesulfonamide
Long-Term Aging and Stability Validation of N-Butyl-1-phenylmethanesulfonamide (NBPMS) in Polyamide Matrices: A Comparative Guide
Executive Summary
The formulation of high-performance engineering plastics, particularly Polyamide 11 (PA11) and Polyamide 12 (PA12), relies heavily on plasticizers to reduce the glass transition temperature (
As a Senior Application Scientist, I present N-butyl-1-phenylmethanesulfonamide (NBPMS) as a structurally optimized, low-migration alternative[4]. This guide objectively compares the long-term thermal, hydrolytic, and migratory stability of NBPMS against BBSA and traditional phthalates, providing the mechanistic rationale and self-validating experimental protocols required for rigorous formulation validation.
Mechanistic Grounding: Structural Causality in Plasticizer Stability
To understand why NBPMS outperforms traditional sulfonamides in long-term aging, we must examine the thermodynamics of plasticizer-polymer interactions.
Sulfonamide plasticizers function by disrupting the native hydrogen bonds between the amide groups of the polyamide chains, replacing them with stronger plasticizer-polymer hydrogen bonds[5].
-
BBSA (
) : Features a direct conjugation between the aromatic phenyl ring and the sulfonyl group. This conjugation delocalizes electron density away from the sulfonamide oxygens, moderately weakening their ability to act as hydrogen-bond acceptors. Over time, thermal energy and hydrolytic ingress can break these bonds, leading to plasticizer migration. -
NBPMS (
) : Introduces a methylene spacer (forming a benzyl group) between the aromatic ring and the sulfonyl group[4]. The Causality: This spacer breaks the direct aromatic conjugation. The localized electron density on the oxygens increases, significantly strengthening the hydrogen bond with the polyamide's N-H groups. This creates a thermodynamic sink that drastically lowers the diffusion coefficient of NBPMS, mitigating both volatility and aqueous leaching.
Comparative Performance Data
The following table synthesizes representative validation data comparing NBPMS against BBSA and Dioctyl phthalate (DOP) within a PA11 matrix.
| Plasticizer | Structural Feature | Volatility (Mass Loss %)(150°C, 72h) | PA11 Hydrolytic Stability( | Migration Rate(mg/L in aqueous simulant, 30d) |
| BBSA | Direct aromatic conjugation | 4.5% | 55% | 12.4 mg/L |
| NBPMS | Methylene spacer (Benzyl) | 1.2% | 68% | 3.1 mg/L |
| DOP (Control) | Phthalate ester linkages | 8.0% | 40% | 0.8 mg/L (Prone to surface exudation) |
Data Interpretation: While DOP shows low aqueous solubility, its poor compatibility with polyamides leads to rapid surface exudation. NBPMS demonstrates a 75% reduction in aqueous migration compared to BBSA, directly correlating to the enhanced hydrogen-bonding strength provided by the methylene spacer. Furthermore, the robust retention of the polymer's molecular weight (
Experimental Validation Protocols
To ensure trustworthiness, the protocols used to generate stability data must be self-validating. The following methodologies are designed to isolate specific degradation variables.
Protocol A: Accelerated Hydrolytic Aging & Molecular Weight Tracking
Hydrolytic aging of polyamides leads to a drop in molecular weight (
-
Sample Preparation: Extrude 0.3 mm thick PA11 films plasticized with 15 wt% of the target additive (NBPMS or BBSA).
-
Aging Conditions: Submerge the films in sealed autoclaves containing deoxygenated HPLC-grade water. Maintain temperatures at 100°C and 120°C to accelerate degradation[7].
-
Sampling Intervals: Extract samples at 10, 28, and 60 days. Dry samples under vacuum at 40°C for 48 hours to halt hydrolysis.
-
GPC/SEC Analysis: Dissolve the aged polymer in hexafluoroisopropanol (HFIP). Analyze via Gel Permeation Chromatography (GPC) to track the drop in
until the hydrolytic-condensation equilibrium is reached[6].
Protocol B: Migration Quantification via LC-MS
To quantify the leachate, we employ Liquid Chromatography-Mass Spectrometry (LC-MS). Positive electrospray ionization (ESI+) is selected because sulfonamides possess polarizable carbon-nitrogen bonds that readily accept protons, yielding exceptionally high response factors[8].
-
Extraction: Immerse 10g of the plasticized PA11 sample in 100 mL of an aqueous simulant (pH 7.0) at 80°C for 30 days.
-
Sampling & Internal Standard: Extract 1 mL of the leachate. Spike with a stable isotope-labeled internal standard (e.g., [13C6]-BBSA) to correct for matrix effects and ionization suppression.
-
SPME/Injection: Utilize Solid Phase Microextraction (SPME) to concentrate the analytes, followed by direct injection into the LC-MS system.
-
Quantification: Monitor the specific
transitions for NBPMS and BBSA. Calculate the migration rate based on the internal standard response ratio[8].
Validation Workflow Visualization
Workflow for hydrolytic aging and migration validation of plasticized polyamides.
References
-
Arhant, M., et al. "Pure Hydrolysis of Polyamides: A Comparative Study." MDPI (Polymers), 2023. URL: [Link]
-
"Immunotoxicity of N-butylbenzenesulfonamide: impacts on immune function in adult mice and developmentally exposed rats." Toxicological Sciences, Oxford Academic, 2023. URL: [Link]
-
"Evaluation of N-Butylbenzenesulfonamide (NBBS) Neurotoxicity in Sprague-Dawley Male Rats." ResearchGate. URL: [Link]
-
Day, J. J. "THE APPLICATION OF BENZOTHIAZOLES IN THE DEVELOPMENT OF CHEMICAL TOOLS FOR REACTIVE SULFUR SPECIES." WSU Research Exchange. URL: [Link]
-
"Infrared Study of the Hydrogen Bonding Association in Polyamides Plasticized by Benzenesulfonamides." ResearchGate. URL: [Link]
-
"Determination of Response Factors for Analytes Detected during Migration Studies, Strategy and Internal Standard Selection for Risk Minimization." MDPI (Molecules), 2023. URL: [Link]
Sources
Safety Operating Guide
N-butyl-1-phenylmethanesulfonamide proper disposal procedures
Comprehensive Laboratory Guide: Safe Handling and Disposal of N-butyl-1-phenylmethanesulfonamide
This guide provides authoritative, step-by-step operational protocols for the safe handling, containment, and disposal of this compound and its close structural analogs (such as N-butylbenzenesulfonamide), ensuring compliance with environmental regulations and laboratory safety standards.
Hazard Profiling and Causality
To manage a chemical safely, one must understand the mechanistic reasons behind its hazard classifications. This compound and related alkyl-aryl sulfonamides present specific challenges that dictate their disposal pathways:
-
Aquatic Toxicity: Sulfonamides are highly persistent in aquatic environments. At sub-lethal doses, they exert selection pressure on microbial communities and can alter bacterial structures in freshwater biofilms, leading to ecological disruption[2]. Consequently, they carry a Chronic Aquatic Hazard (Category 3) classification[3].
-
Target Organ Toxicity: Prolonged or repeated exposure can cause damage to organs, necessitating strict inhalation and dermal protection protocols[3].
-
Combustion Byproducts: When oxidized or incinerated improperly, sulfonamides release highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[3]. This dictates that disposal must occur in specialized facilities equipped with flue gas scrubbers[4].
Quantitative Hazard Data Summary
| Property / Hazard | Classification / Value | Operational Implication |
| Chemical Class | Sulfonamide | Incompatible with strong oxidizing agents. |
| Physical State | Liquid / Low-melting solid | Prone to aerosolization or surface adherence. |
| Aquatic Toxicity | Harmful (Long-lasting)[5] | Strictly prohibited from drain disposal. |
| Thermal Decomposition | SOx, NOx, COx emissions[3] | Requires controlled incineration with scrubbing. |
| EPA Waste Status | Regulated Chemical Waste | Must be manifested and destroyed by licensed contractors. |
Operational Protocol: Step-by-Step Disposal Methodology
The following protocol outlines the self-validating system for managing sulfonamide waste in a professional laboratory setting.
Step 1: Personnel Protection and Preparation
-
Rationale: Prevent dermal absorption and inhalation of aerosols.
-
Action: Don standard PPE, including tightly fitting safety goggles (conforming to EN 166 or NIOSH), fire/flame resistant impervious clothing, and chemical-resistant gloves (e.g., nitrile)[4]. Ensure all handling occurs within a certified chemical fume hood.
Step 2: Spill Containment and Cleanup (If Applicable)
-
Rationale: Sulfonamides must not enter the municipal water system. The EPA strictly prohibits the sewering of hazardous pharmaceutical and chemical wastes[6].
-
Action: In the event of a spill, evacuate personnel and remove ignition sources[7]. Do not flush with water. Vacuum, sweep up, or absorb the chemical using an inert, non-combustible absorbent material (e.g., vermiculite or sand)[3]. Use non-sparking tools to transfer the absorbed material into a sealable hazardous waste container[7].
Step 3: Waste Segregation
-
Rationale: Mixing sulfonamides with incompatible chemicals can lead to exothermic reactions or the premature release of toxic gases.
-
Action: Segregate this compound waste from strong oxidizing agents[3]. Do not mix with acidic waste streams that could catalyze unwanted hydrolysis or degradation.
Step 4: Containment and Labeling
-
Rationale: Regulatory compliance and safe transport require accurate identification.
-
Action: Place the waste (including contaminated packaging, gloves, and absorbent materials) into a compatible, leak-proof secondary container[8]. Label the container clearly with the chemical name, CAS number (if using the NBBS analog, CAS 3622-84-2), hazard warnings ("Toxic to Aquatic Life", "Target Organ Toxicity"), and the date of initial waste accumulation.
Step 5: Final Destruction via Licensed Contractor
-
Rationale: Complete mineralization of the compound is required to prevent environmental contamination.
-
Action: Transfer the sealed containers to an approved, licensed hazardous waste disposal plant[5]. The facility must utilize controlled incineration equipped with an afterburner and flue gas scrubbing technology to safely neutralize the resulting SOx and NOx emissions[4].
Waste Management Workflow Visualization
The following diagram illustrates the logical flow of sulfonamide waste management, emphasizing the critical transition from laboratory containment to professional destruction.
Caption: Standard operational workflow for the safe segregation, containment, and destruction of sulfonamide waste.
References
-
Washington State University Research Exchange. The Application of Benzothiazoles in the Development of Chemical Tools for Reactive Sulfur Species.[1] 1
-
National Institutes of Health (PMC). Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities.[2] 2
-
AK Scientific, Inc. Safety Data Sheet: N-Butylbenzenesulfonamide.[3] 3
-
Fisher Scientific. Safety Data Sheet: N-n-Butylbenzenesulfonamide.[5] 5
-
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - N-n-Butyl benzene sulfonamide.[4] 4
-
Thermo Fisher Scientific. Safety Data Sheet: 4-n-Butylbenzenesulfonamide.[8] 8
-
ECHEMI. N-Butylbenzenesulfonamide SDS, 3622-84-2 Safety Data Sheets.[7] 7
-
TCI Chemicals. Safety Data Sheet: N-Butylbenzenesulfonamide.
-
California Water Environment Association (CWEA). EPA Bans Flushing All Drugs, Including Hazardous Waste Drugs.[6] 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
